NALTREXONE-HCl
説明
Historical Trajectory of Opioid Antagonist Research
The journey to discover potent and specific opioid antagonists is a story of incremental scientific advancement. The quest began in the early 20th century with the synthesis of N-allylnorcodeine (Nalodeine) in 1915 by J. Pohl. numberanalytics.com This compound was observed to counteract morphine-induced respiratory depression in animals, though its mixed agonist-antagonist properties were perplexing to researchers at the time. numberanalytics.com
For decades, this initial discovery lay dormant in scientific literature until the mid-20th century when research efforts intensified. numberanalytics.com A significant milestone was the development of nalorphine (B1233523) in the 1940s. While it was the first opioid antagonist to be of clinical use, its utility was limited by its own psychotomimetic side effects and its nature as a partial agonist. getnaltrexone.comgetnaltrexone.com
The 1960s marked a pivotal era with the synthesis of naloxone (B1662785) in 1960 by Jack Fishman and Mozes J. Lewenstein at Endo Laboratories. medshoprx.comgetnaltrexone.com Naloxone was heralded as a "pure" antagonist, devoid of the agonist effects that complicated the profile of its predecessors. getnaltrexone.com This breakthrough provided researchers with a much more specific tool to probe the opioid system.
Building on this success, researchers sought an antagonist with a longer duration of action. By replacing the N-allyl group of naloxone with a cyclopropylmethyl group (a feature from another antagonist, cyclazocine), scientists at Endo Laboratories synthesized naltrexone (B1662487) in 1963. getnaltrexone.comnih.gov Naltrexone, derived from oxymorphone, exhibited greater potency and a longer duration of action than naloxone, establishing it as a highly valuable compound for research and clinical applications. getnaltrexone.comnih.gov Its development was a culmination of decades of research aimed at refining the chemical structure to achieve specific pharmacological properties. getnaltrexone.comnih.gov
Table 1: Key Milestones in Opioid Antagonist Development
| Year | Compound/Event | Significance | Reference(s) |
| 1915 | Synthesis of N-allylnorcodeine (Nalodeine) | First compound identified with opioid antagonist properties. | numberanalytics.com |
| 1940s | Development of Nalorphine | First clinically useful opioid antagonist, but with limiting side effects and partial agonist activity. | getnaltrexone.comgetnaltrexone.com |
| 1960 | Synthesis of Naloxone | Discovery of a "pure" opioid antagonist, a crucial tool for research. | getnaltrexone.commedshoprx.com |
| 1963 | Synthesis of Naltrexone | Development of a more potent and longer-acting opioid antagonist. | getnaltrexone.comnih.gov |
| 1971 | FDA Approval of Naloxone | Formal recognition of its utility in reversing opioid effects. | numberanalytics.com |
Naltrexone-HCl as a Prototypical Pharmacological Probe
This compound's value as a research tool stems from its well-defined mechanism as a competitive antagonist at opioid receptors. It exhibits a high affinity for the mu-opioid receptor (MOR), and also binds to kappa- (KOR) and delta-opioid receptors (DOR), albeit with lower affinity. nih.govgethealthspan.com This allows researchers to use naltrexone to block the effects of both externally administered opioids and the body's own endogenous opioid peptides, such as endorphins.
In pharmacological research, naltrexone is frequently used to:
Elucidate Endogenous Opioid Systems: By administering naltrexone and observing the physiological or behavioral outcomes, scientists can infer the role of endogenous opioids in various functions. For instance, research using naltrexone has been instrumental in understanding the involvement of the endogenous opioid system in pain modulation, mood regulation, and the placebo effect. substack.com
Investigate Receptor Function and Binding: Naltrexone is a standard compound used in receptor binding assays to characterize the affinity and selectivity of new chemical entities for opioid receptors. Molecular dynamics simulations and homology modeling studies use naltrexone to explore the structural and energetic basis of ligand-receptor interactions at the molecular level. numberanalytics.comfrontiersin.org
Clarify Mechanisms of Other Drugs: Naltrexone is used to determine if the effects of a particular drug are mediated by the opioid system. A prominent example is in alcohol research, where naltrexone has been shown to attenuate alcohol-induced dopamine (B1211576) release in the brain's reward centers, helping to clarify the role of the opioid system in the reinforcing effects of alcohol. nih.govneurolaunch.com
Neuroimaging Studies: In conjunction with techniques like positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), naltrexone is used to visualize and understand the role of opioid receptors in the brain. Studies have used naltrexone to demonstrate nearly complete blockade of cerebral mu-opioid receptors and to investigate how this blockade affects brain activation in response to various stimuli, such as drug cues. getnaltrexone.comgethealthspan.com For example, research has shown that naltrexone can reduce the striatal response to alcohol cues. getnaltrexone.com
The ability of naltrexone to competitively block opioid receptors makes it an indispensable pharmacological probe for dissecting the complex roles of the opioid system in health and disease.
Table 2: Research Applications of Naltrexone as a Pharmacological Probe
| Research Area | Application of Naltrexone | Key Findings/Insights | Reference(s) |
| Endogenous Opioid System | Blockade of opioid receptors to study mood and placebo effects. | Revealed that the mu-opioid system is involved in the formation of associations underlying antidepressant placebo effects. | substack.com |
| Receptor Pharmacology | Used in binding assays and molecular modeling of the mu-opioid receptor. | Elucidated the structural and energetic interactions responsible for its high-potency antagonism. | numberanalytics.comfrontiersin.org |
| Alcohol Research | Administered to study the mechanisms of alcohol's reinforcing effects. | Demonstrated that naltrexone reduces alcohol-induced dopamine release, implicating the opioid system in alcohol's rewarding properties. | nih.gov |
| Neuroimaging | Used in PET and fMRI studies to assess receptor occupancy and brain activity. | Showed that naltrexone attenuates alcohol cue-induced activation of the ventral striatum. | getnaltrexone.com |
Contemporary Academic Research Landscape and Significance
The significance of naltrexone in academic research continues to expand into new and exciting areas, far beyond its historical context. A major contemporary research trend is the investigation of its effects at low concentrations, often referred to as low-dose naltrexone (LDN). This research has unveiled novel mechanisms of action that are seemingly independent of its classical opioid receptor blockade.
A key focus of current research is naltrexone's interaction with non-opioid receptors, particularly Toll-like receptor 4 (TLR4). nih.govcolumbiapain.org TLR4 is a component of the innate immune system and is expressed on immune cells like microglia in the central nervous system. nih.gov Research indicates that naltrexone can act as a TLR4 antagonist, thereby modulating neuroinflammatory processes. substack.comnih.gov This has spurred significant academic interest in its potential to influence conditions with a neuroinflammatory component.
Recent preclinical and early-phase clinical research has been exploring naltrexone's utility in:
Neuroinflammation and Glial Cell Modulation: Studies are actively investigating how naltrexone, particularly its stereoisomer dextro-naltrexone (which is inactive at opioid receptors), can attenuate microglial activation. gethealthspan.comnih.gov This line of inquiry is crucial for understanding its potential role in neurodegenerative conditions like Parkinson's and Alzheimer's disease, where neuroinflammation is a key pathological feature. numberanalytics.comgetnaltrexone.com
Immunomodulation: Research is exploring the immunomodulatory effects of naltrexone on various immune cells. Studies have shown that naltrexone can influence the production of inflammatory cytokines like IL-6 and TNF-α and may affect the function of T-cells, B-cells, and mesenchymal stem cells. nih.govfrontiersin.orgnih.gov This has led to investigations into its effects in models of autoimmune and inflammatory disorders, such as Crohn's disease and multiple sclerosis. getnaltrexone.commedshoprx.com
Neuropsychiatric Disorders: There is emerging research into the application of naltrexone for a range of psychiatric conditions, including depression, anxiety, and obsessive-compulsive disorder. numberanalytics.comneurolaunch.com The rationale is often linked to its anti-inflammatory properties and its ability to modulate the brain's reward and stress systems. numberanalytics.comnih.gov
The contemporary research landscape for naltrexone is characterized by a shift towards understanding its nuanced roles as a glial and immune modulator. Its significance lies in its potential to unravel the complex interplay between the nervous and immune systems, opening up new avenues for pharmacological research and the conceptualization of various complex disorders.
Structure
2D Structure
3D Structure of Parent
特性
分子式 |
C20H24ClNO4 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H |
InChIキー |
RHBRMCOKKKZVRY-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl |
製品の起源 |
United States |
Pharmacological Mechanisms of Action of Naltrexone Hydrochloride
Opioid Receptor Antagonism Dynamics
Naltrexone's role as a competitive antagonist means it vies with other opioids, such as morphine or endogenous endorphins, for binding sites on the opioid receptors. numberanalytics.comdroracle.ai By occupying these sites with high affinity but without producing significant intrinsic activity, it effectively prevents the activation of the receptor, thereby blocking the euphoric and sedative effects associated with opioid agonists. olympicbehavioralhealth.comdrugs.com
The mu-opioid receptor is the primary target for naltrexone (B1662487) and is chiefly responsible for the analgesic and euphoric effects of most opioid drugs. numberanalytics.comoup.com Naltrexone's interaction with the MOR is characterized by high-affinity, competitive, and reversible binding. drugbank.comdrugs.com
Naltrexone demonstrates a high binding affinity for the MOR, which allows it to effectively displace or block agonist molecules like heroin or oxycodone. wikipedia.orgnumberanalytics.com This competitive binding is a cornerstone of its function. droracle.aipharmacytimes.com While specific binding affinity (Ki) values can vary based on the experimental conditions, naltrexone's affinity for the MOR is consistently shown to be significantly higher than its affinity for other opioid receptors. nih.gov The estimated median effective dose (ED50) for MOR blockade is substantially lower than for other opioid receptors, indicating its potent action at this site. nih.gov
Table 1: Naltrexone Binding Affinity and Blockade Potency at Opioid Receptors
| Receptor Type | Binding Affinity (Ki) | Estimated ED50 for Blockade |
| Mu-Opioid Receptor (MOR) | ~1 nM | 5.59 mg |
| Kappa-Opioid Receptor (KOR) | ~6 nM | 11.19 mg |
| Delta-Opioid Receptor (DOR) | ~50 nM | 441.83 mg |
| Data synthesized from studies on cloned human opioid receptors and PET imaging data. nih.gov |
Naltrexone is predominantly classified as a pure opioid antagonist, meaning it has high affinity for the receptor but lacks significant efficacy or intrinsic activity to initiate a cellular response. drugbank.comdrugs.compainphysicianjournal.comnih.gov In the absence of opioids, its effects are minimal. drugs.com However, some research suggests a more nuanced characterization. Studies have indicated that naltrexone may act as a very weak partial agonist at the MOR, with maximal efficacy (Emax) values reported between 14% and 29%. wikipedia.org This level of activity is generally considered too low to produce clinically relevant agonist effects and for practical purposes, it functions as a pure antagonist. painphysicianjournal.comwikipedia.org
The concept of inverse agonism describes a ligand's ability to bind to a receptor and reduce its basal, or constitutive, activity. Research indicates that naltrexone can exhibit inverse agonist properties, particularly in systems where opioid receptors have been chronically exposed to agonists. nih.gov One study found that while naltrexone behaved as a neutral antagonist in untreated cells (not affecting basal signaling), its inverse agonistic effects became evident after pretreatment with morphine. nih.gov Other sources classify naltrexone as a partial inverse agonist, a property that may contribute to its utility in reversing the altered cellular homeostasis resulting from long-term opioid use. wikipedia.orgnih.gov This suggests that naltrexone doesn't just block agonist effects but can also actively reduce the receptor's intrinsic signaling, which may be elevated in a state of opioid dependence. nih.gov
Positron Emission Tomography (PET) studies have been instrumental in quantifying the extent of mu-opioid receptor occupancy by naltrexone in the living human brain. snmjournals.orgmdpi.com These studies confirm that clinically relevant doses achieve high and sustained levels of MOR blockade. Research using the PET tracer [11C]diprenorphine showed that chronic dosing led to significant receptor occupancy, with a clear dose-response relationship. snmjournals.org Similarly, other studies have found that a standard oral dose can saturate the vast majority of MORs. nih.govmdpi.com This high level of receptor occupancy is crucial for effectively blocking the effects of subsequently administered opioids. nih.gov
Table 2: In Vivo Mu-Opioid Receptor (MOR) Occupancy by Naltrexone
| Naltrexone Dose | Percent Receptor Occupancy (PO) | Imaging Modality |
| 16 mg (chronic) | 70-80% | PET |
| 32 mg (chronic) | ~90% | PET |
| 48 mg (chronic) | ~90% | PET |
| 50 mg (single dose) | ~95% | PET |
| 150 mg (single dose) | ~90% | PET |
| Data compiled from in vivo PET imaging studies in human subjects. nih.govsnmjournals.orgmdpi.com |
PET imaging studies using KOR-selective tracers like ¹¹C-LY2975050 have quantified naltrexone's occupancy at this receptor site. Following a week of treatment, naltrexone achieved a mean whole-brain KOR occupancy of approximately 87%. snmjournals.org Studies have shown that higher doses of naltrexone are required to achieve the same level of KOR occupancy as MOR occupancy, consistent with its lower binding affinity for KOR. researchgate.netnih.gov While some reports have suggested potential partial agonist activity at the KOR, it is most commonly characterized as a competitive antagonist at this site as well. painphysicianjournal.comnih.govmdpi.com
Kappa-Opioid Receptor (KOR) Modulation
KOR Binding Affinity and Relative Selectivity Profile
Naltrexone binds to KOR with significant affinity, although this is generally lower than its affinity for MOR. researchgate.netreddit.com Studies have shown that naltrexone's affinity for KOR is approximately 10 to 25 times lower than for MOR. researchgate.net This differential binding affinity contributes to its classification as a non-selective opioid antagonist, with a clear preference for the mu receptor. nih.gov The binding affinity of naltrexone for KOR, often expressed as the inhibition constant (Ki), has been quantified in various studies. For instance, some research indicates a Ki value of approximately 3.9 nM for KOR. reddit.com
The relative selectivity of naltrexone highlights its broad-spectrum activity across the major opioid receptor subtypes. While it is most potent at the MOR, its substantial interaction with the KOR distinguishes it from more selective antagonists. nih.govnih.gov
| Opioid Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Mu-Opioid Receptor (MOR) | ~1.0 nM | reddit.com |
| Kappa-Opioid Receptor (KOR) | ~3.9 nM | reddit.com |
| Delta-Opioid Receptor (DOR) | ~149 nM | reddit.com |
Investigation of Partial Agonist Activity at KOR
The prevailing understanding is that naltrexone acts as a pure antagonist at opioid receptors, including the KOR, meaning it binds to the receptor but does not activate it, thereby blocking the effects of agonists. drugbank.com However, the nuances of its interaction have been a subject of investigation. Some studies have explored the possibility of very low-level intrinsic activity or context-dependent effects, though the consensus remains that naltrexone does not possess clinically significant agonist properties at the KOR. wikipedia.org The primary and therapeutically relevant action of naltrexone at the KOR is competitive antagonism.
Delta-Opioid Receptor (DOR) Interactions
Naltrexone's interaction with the delta-opioid receptor (DOR) is another component of its non-selective profile, though its affinity for this receptor is considerably lower than for both MOR and KOR. nih.govresearchgate.net
DOR Binding Characteristics and Comparative Affinities
Naltrexone demonstrates the lowest binding affinity for the DOR compared to the other classical opioid receptors. researchgate.net Research indicates that its affinity for DOR can be 20 to 30 times lower than for MOR. researchgate.net This is reflected in a significantly higher Ki value for DOR, which has been reported to be around 149 nM. reddit.com This comparatively weaker interaction means that higher concentrations of naltrexone are required to occupy a substantial number of delta receptors compared to mu or kappa receptors.
| Opioid Receptor | Relative Affinity | Reference |
|---|---|---|
| Mu-Opioid Receptor (MOR) | Highest | drugbank.comresearchgate.net |
| Kappa-Opioid Receptor (KOR) | Intermediate | nih.govresearchgate.net |
| Delta-Opioid Receptor (DOR) | Lowest | nih.govresearchgate.net |
Principles of Non-Selective Opioid Receptor Blockade
The clinical efficacy of naltrexone is rooted in its ability to act as a competitive antagonist at multiple opioid receptors. nih.govnih.gov This non-selective blockade prevents endogenous and exogenous opioids from exerting their effects.
Analogies to Competitive Enzyme Inhibition
The mechanism of naltrexone's action can be conceptually compared to competitive enzyme inhibition. In this analogy, the opioid receptor is the "enzyme," the opioid agonist (like morphine or heroin) is the "substrate," and naltrexone is the "competitive inhibitor." Naltrexone and the agonist "compete" for the same binding site on the receptor. drugbank.comnih.gov By binding to the receptor without activating it, naltrexone effectively prevents the agonist from binding and producing its characteristic effects, such as euphoria and respiratory depression. drugbank.com The degree of blockade is dependent on the relative concentrations of naltrexone and the agonist.
Theoretical Considerations of Blockade Surmountability
The blockade produced by naltrexone is surmountable, a key characteristic of competitive antagonism. nih.govresearchgate.net This means that the inhibitory effect of naltrexone can be overcome by administering a sufficiently high dose of an opioid agonist. nih.govresearchgate.net Studies have demonstrated that increasing doses of an opioid agonist can progressively reverse the antagonistic effects of naltrexone, resulting in a rightward shift of the agonist's dose-response curve. nih.gov This principle has important clinical implications, as it underscores that while naltrexone is a powerful antagonist, its blockade is not absolute and can be surmounted, particularly with high-potency opioids. researchgate.net
Non-Opioid Receptor Mediated Mechanisms
Beyond its well-documented effects on mu, delta, and kappa opioid receptors, naltrexone hydrochloride interacts with other critical cellular signaling pathways. nih.govpatsnap.comdrugs.comdrugbank.comdroracle.ai These non-opioid mechanisms are central to its anti-inflammatory and cell-modulating properties. nih.govbohrium.comsubstack.comnih.gov
Toll-like Receptor 4 (TLR4) Antagonism
Naltrexone has been identified as an antagonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system. nih.govsubstack.comnih.gov TLR4 is expressed on immune cells like microglia and macrophages and plays a crucial role in initiating inflammatory responses. nih.govsubstack.comnih.govmdpi.com Naltrexone's ability to modulate TLR4 signaling represents a significant aspect of its pharmacological activity, independent of its opioid receptor blockade. nih.govfrontiersin.org
On microglial cells, the resident immune cells of the central nervous system, naltrexone exerts a notable modulatory effect on TLR4 signaling pathways. nih.govbohrium.comsubstack.comnih.gov When TLR4 is activated, for instance by lipopolysaccharide (LPS), it triggers two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. nih.gov Research indicates that naltrexone selectively inhibits the TRIF-dependent signaling axis. nih.govresearchgate.net
This inhibition prevents the activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netacs.org However, naltrexone does not appear to inhibit the MyD88-dependent pathway, which involves the activation of NF-κB and MAPKs. nih.gov This biased antagonism suggests a sophisticated mechanism for dampening neuroinflammation. By suppressing the production of certain inflammatory molecules, naltrexone can shift microglia from a pro-inflammatory (M1) to a more anti-inflammatory (M2) phenotype. bohrium.comnih.govresearchgate.net
| Signaling Pathway/Molecule | Effect of Naltrexone | Reference |
|---|---|---|
| TRIF-dependent pathway | Inhibition | nih.govresearchgate.netacs.org |
| MyD88-dependent pathway | No significant inhibition | nih.gov |
| IRF3 Activation | Inhibition | nih.govresearchgate.net |
| Nitric Oxide (NO) Production | Inhibition | nih.govacs.org |
| TNF-α Production | Inhibition | nih.govacs.org |
| Microglial Phenotype | Shift towards anti-inflammatory (M2) state | bohrium.comnih.govresearchgate.net |
A crucial aspect of naltrexone's interaction with TLR4 is its lack of stereoselectivity. nih.gov Classical opioid receptors are stereoselective, meaning they primarily bind with the levorotatory, or (-), isomer of naltrexone. nih.govnih.gov In contrast, both the (+)-naltrexone and (-)-naltrexone isomers are effective antagonists at the TLR4 receptor. substack.comnih.gov
The (+)-isomer of naltrexone is particularly significant as it does not interact with opioid receptors, and therefore, its effects can be attributed solely to its non-opioid receptor actions, primarily TLR4 antagonism. nih.govsubstack.comnih.gov Studies have shown that (+)-naltrexone and (-)-naltrexone are equipotent in inhibiting LPS-induced TLR4 signaling and the production of pro-inflammatory factors. nih.gov This non-stereoselective action underscores that the anti-inflammatory effects of naltrexone via TLR4 are independent of its opioid receptor antagonist properties. nih.govnih.govmdpi.com Research has shown that (+)-naltrexone binds to the myeloid differentiation protein 2 (MD-2), a co-receptor of TLR4, thereby blocking the signaling cascade. nih.govnih.gov
Opioid Growth Factor Receptor (OGFr) Antagonism
Naltrexone hydrochloride also functions as an antagonist at the Opioid Growth Factor Receptor (OGFr), also known as the zeta (ζ) opioid receptor. nih.govpsu.edunih.govphysiology.org The endogenous ligand for this receptor is the Opioid Growth Factor (OGF), chemically identified as [Met5]-enkephalin. nih.govpsu.eduldnresearchtrust.org The OGF-OGFr system is a tonically active, inhibitory axis that plays a fundamental role in regulating cell proliferation and tissue organization. nih.govpsu.eduphysiology.orgnih.gov
The OGF-OGFr pathway is a key regulator of cell growth across a wide range of cell types, including normal and cancerous cells. nih.govpsu.eduphysiology.orgnih.gov OGF exerts its influence by delaying the G1/S phase transition of the cell cycle, thereby inhibiting DNA synthesis and slowing cell proliferation. physiology.org Naltrexone, by blocking the OGFr, interrupts this tonic inhibitory signal. nih.govphysiology.org
This blockade prevents OGF from binding to its receptor, which in turn releases the brake on cell proliferation. physiology.org The mechanism of growth inhibition by the OGF-OGFr system involves cyclin-dependent inhibitory kinases such as p16 and p21. nih.govpsu.eduphysiology.org Naltrexone's antagonism of this pathway can therefore lead to an acceleration of cell proliferation. nih.govphysiology.org This effect has been observed in various cell lines, including fibroblasts and cancer cells. nih.govpsu.edunih.gov
The duration of the OGFr blockade by naltrexone determines the ultimate effect on cell proliferation. nih.govpsu.edu This has led to the concept of dose-dependent effects. A continuous blockade, often associated with higher doses of naltrexone, leads to a sustained disinhibition of cell proliferation. nih.govpsu.edu
Conversely, an intermittent or transient blockade, as is theorized to occur with low-dose naltrexone (LDN), can lead to a compensatory upregulation of the endogenous opioid system. nih.govnih.gov This short-term blockade is believed to cause a rebound effect, increasing the production of both OGF and its receptor, OGFr. nih.govpsu.edunih.gov During the period when naltrexone is no longer blocking the receptor, the elevated levels of OGF and OGFr can interact, leading to a more potent inhibition of cell proliferation. nih.govpsu.edunih.gov This paradoxical effect highlights the intricate, dose-dependent nature of naltrexone's interaction with the OGF-OGFr axis.
| Blockade Type | Effect on OGF/OGFr Levels | Net Effect on Cell Proliferation | Reference |
|---|---|---|---|
| Continuous (High Dose) | Sustained disinhibition | Acceleration | nih.govpsu.edu |
| Intermittent (Low Dose) | Compensatory upregulation | Inhibition (due to rebound effect) | nih.govpsu.edunih.gov |
Filamin A (FLNA) Interactions and Binding Characteristics
Recent research has identified the scaffolding protein Filamin A (FLNA) as a significant non-opioid binding site for naltrexone and its close analog, naloxone (B1662785). nih.govgethealthspan.com This interaction is characterized by high affinity and specificity, playing a crucial role in modulating the signaling of the mu-opioid receptor (MOR), particularly in the context of chronic opioid exposure.
Studies have demonstrated that naltrexone binds to a specific pentapeptide segment within the C-terminal region of FLNA, specifically at residues 2561-2565 (FLNA₂₅₆₁₋₂₅₆₅). nih.govresearchgate.net This binding is distinct from the opioid receptor binding pocket and occurs with an affinity approximately 200-fold higher than that for the MOR. gethealthspan.com The interaction was confirmed in cell lines lacking MORs but expressing FLNA, where [³H]naloxone binding was observed and could be displaced by naltrexone but not by morphine, clearly indicating a separate target. nih.gov
The binding of naltrexone to FLNA has a profound impact on MOR signaling. Chronic stimulation of the MOR can lead to a switch in its G-protein coupling from the inhibitory Gi/o pathway to the stimulatory Gs pathway. This switch is believed to contribute to the development of opioid tolerance and dependence. nih.govnih.gov Naltrexone's interaction with FLNA appears to prevent this G-protein coupling switch. nih.gov By binding to FLNA, naltrexone is thought to stabilize the MOR-FLNA complex, thereby preventing the conformational changes that lead to Gs coupling. nih.gov This action effectively blocks the excitatory signaling cascade that would otherwise be initiated by chronic opioid administration. researchgate.netnih.gov
The significance of this interaction is highlighted by the observation that the protective effects of ultra-low-dose naltrexone against opioid tolerance and dependence are mediated through this high-affinity binding to FLNA. gethealthspan.comnih.gov This mechanism provides a molecular basis for the paradoxical effects of low-dose opioid antagonists in enhancing analgesia and preventing the negative consequences of long-term opioid use.
Table 1: Naltrexone-HCl and Filamin A (FLNA) Interaction Details
| Feature | Description | Source(s) |
|---|---|---|
| Binding Site | Pentapeptide segment FLNA₂₅₆₁₋₂₅₆₅ in the C-terminal of Filamin A. | nih.govresearchgate.net |
| Affinity | Approximately 200-fold higher for FLNA than for the mu-opioid receptor. | gethealthspan.com |
| Mechanism | Prevents the switch of mu-opioid receptor G-protein coupling from Gi/o to Gs. | nih.govnih.gov |
| Effect | Disrupts the chronic opioid-induced MOR-FLNA interaction, attenuating tolerance and dependence. | nih.govgethealthspan.comnih.gov |
| Confirmation | Binding observed in MOR-deficient, FLNA-expressing cells; displaced by naltrexone but not morphine. | nih.gov |
Exploration of Other Non-Opioid Molecular Targets
Beyond its interaction with FLNA, naltrexone hydrochloride has been shown to engage with other non-opioid molecular targets, most notably the Toll-like receptor 4 (TLR4). This interaction is increasingly recognized as a key mechanism underlying the anti-inflammatory and neuroprotective properties of naltrexone, which are distinct from its opioid receptor antagonism. substack.comnih.gov
Toll-like receptors are crucial components of the innate immune system, and TLR4 is known to be activated by various stimuli, leading to the production of pro-inflammatory cytokines and subsequent inflammation. gethealthspan.comfrontiersin.org Naltrexone, particularly its opioid-inactive isomer (+)-naltrexone, has been identified as a direct antagonist of TLR4. nih.govsubstack.com This antagonism is not stereoselective, meaning both the clinically used (-)-naltrexone and the (+)-isomer can inhibit TLR4 signaling. substack.com By binding to TLR4, naltrexone can suppress the activation of glial cells, such as microglia, in the central nervous system. gethealthspan.comnih.gov This modulation of glial activity leads to a reduction in the release of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov
The inhibition of TLR4 signaling by naltrexone has been shown to have functional consequences, such as the reversal of neuropathic pain and the reduction of microglial activation following nerve injury. substack.com This anti-inflammatory action is believed to contribute to the therapeutic effects of low-dose naltrexone in a variety of chronic inflammatory and pain conditions. nih.govtccompound.com
Furthermore, some studies suggest that naltrexone may also modulate the activity of other intracellular Toll-like receptors, such as TLR7, TLR8, and TLR9. nih.govnih.govsgul.ac.uk Research has indicated that naltrexone can inhibit the production of inflammatory cytokines by peripheral blood mononuclear cells following stimulation of these intracellular TLRs. nih.govnih.govsgul.ac.uk
Another non-opioid pathway influenced by naltrexone involves the Opioid Growth Factor (OGF), also known as [Met⁵]-enkephalin, and its receptor, OGFr. The duration of OGFr blockade by naltrexone can determine the cellular proliferative response. gethealthspan.com This interaction is particularly relevant in the context of low-dose naltrexone's effects on cell proliferation and its potential applications in certain oncological and autoimmune conditions.
Table 2: this compound and Other Non-Opioid Molecular Targets
| Target | Mechanism of Interaction | Consequence of Interaction | Source(s) |
|---|---|---|---|
| Toll-like Receptor 4 (TLR4) | Antagonism, particularly by the (+)-isomer. | Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production; suppression of glial cell activation. | nih.govnih.govsubstack.comnih.gov |
| Intracellular TLRs (TLR7, 8, 9) | Inhibition of cytokine production in response to TLR ligands. | Modulation of inflammatory responses mediated by these receptors. | nih.govnih.govsgul.ac.uk |
| Opioid Growth Factor Receptor (OGFr) | Duration-dependent blockade. | Regulation of cell proliferation. | gethealthspan.com |
Neurobiological and Neurochemical Effects of Naltrexone Hydrochloride
Central Nervous System Target Engagement and Distribution
Naltrexone (B1662487) Hydrochloride's primary mechanism of action is its competitive binding to opioid receptors within the CNS. patsnap.comdrugbank.com After administration, it is rapidly absorbed and readily crosses the blood-brain barrier, allowing for wide distribution throughout the brain. patsnap.comgetnaltrexone.com Its localization is particularly high in brain regions with a dense population of μ-opioid receptors, such as the mesocorticolimbic system, which includes the cortex, caudate putamen, and ventral pallidum. researchgate.net These areas are critically involved in reward, motivation, and the development of addiction. researchgate.net
Naltrexone functions as a pure, potent, and non-selective opioid antagonist, meaning it binds to the receptors without activating them, thereby blocking endogenous and exogenous opioids from exerting their effects. patsnap.comdrugbank.comnumberanalytics.com It has the highest affinity for the mu (μ)-opioid receptors, which are the primary targets for most opioid drugs and are responsible for their euphoric and analgesic effects. patsnap.comgetnaltrexone.comnih.gov It also demonstrates affinity for kappa (κ)- and delta (δ)-opioid receptors, albeit to a lesser extent. patsnap.comnih.gov The binding of naltrexone is reversible, and its high affinity allows it to displace agonists like morphine and heroin from these receptor sites. drugbank.comgetnaltrexone.com
Table 1: Pharmacokinetic Properties of Naltrexone Hydrochloride
| Property | Description | Source(s) |
| CNS Penetration | Readily crosses the blood-brain barrier. | patsnap.comgetnaltrexone.com |
| Brain Distribution | Highly localized in the mesocorticolimbic system (cortex, striatum). | researchgate.net |
| Receptor Binding | Competitive antagonist at μ, κ, and δ opioid receptors. | patsnap.comnih.gov |
| Primary Target | High affinity for μ-opioid receptors. | getnaltrexone.comnih.gov |
| Metabolism | Hepatic; converted to the active metabolite 6-β-naltrexol. | drugbank.comgetnaltrexone.com |
| Plasma Protein Binding | Approximately 21%. | drugbank.comgetnaltrexone.com |
Modulation of Neurotransmitter Systems
Naltrexone Hydrochloride's blockade of opioid receptors leads to significant downstream effects on several key neurotransmitter systems, most notably the dopaminergic and endogenous endorphin systems.
Naltrexone's influence on the dopaminergic system is indirect but profound, primarily through its interaction with the brain's reward circuitry. numberanalytics.comarcajhb.com
The brain's reward system is heavily mediated by the mesolimbic dopamine (B1211576) pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAcc). numberanalytics.com The release of dopamine in the NAcc is a critical component of experiencing pleasure and reinforcing survival-related behaviors. numberanalytics.com
Substances like opioids stimulate this pathway by inhibiting GABAergic interneurons in the VTA, which in turn disinhibits dopamine neurons and leads to a surge in dopamine release in the NAcc. numberanalytics.com Alcohol is also believed to exert some of its rewarding effects through the endogenous opioid system, which then modulates dopamine release. numberanalytics.com
Naltrexone, by blocking μ-opioid receptors in the VTA and NAcc, interferes with this process. numberanalytics.comnumberanalytics.comnih.gov It prevents opioids (both endogenous and exogenous) from inhibiting GABA neurons, thus reducing the associated surge in dopamine release. getnaltrexone.comnumberanalytics.com This action dampens the rewarding and reinforcing effects of such substances. getnaltrexone.comnumberanalytics.com Some research indicates that naltrexone's ability to attenuate dopamine release may be more significant after chronic, rather than acute, administration of a substance like amphetamine, suggesting the opioid system becomes more engaged in the chronic phases of drug use. nih.gov Functional magnetic resonance imaging (fMRI) studies have shown that naltrexone can increase the blood-oxygen-level-dependent (BOLD) signal in the striatum and pallidum, which may reflect changes in basal ganglia function that help in resisting distraction by rewarding cues. nih.govnih.gov
Naltrexone also modulates the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. nih.govlarkinhealth.com Endogenous opioids normally exert a tonic, inhibitory influence on the HPA axis. droracle.ai By blocking this inhibition, naltrexone can lead to a disinhibition or stimulation of the HPA axis. droracle.aicornell.edu
Research has shown that administering naltrexone can cause an acute increase in the levels of Adrenocorticotropic hormone (ACTH) and cortisol. droracle.aicornell.edunih.gov One study comparing healthy individuals to those in early alcohol withdrawal found that naltrexone produced significant ACTH and cortisol responses in the control group, while the patient group showed a significant ACTH response but a blunted cortisol response. nih.gov This suggests that chronic alcohol use may impair adrenal and pituitary function. nih.gov Other research has noted that individuals with a family history of alcoholism may exhibit a heightened ACTH and cortisol response to naltrexone, indicating an altered regulation of the HPA axis that is under the control of the endogenous opioid system. droracle.aicornell.edu
Table 2: Effect of Naltrexone on HPA Axis Hormones
| Hormone | Effect of Naltrexone Administration | Study Population | Source(s) |
| ACTH | Significant increase | Healthy controls and alcohol-dependent patients | droracle.ainih.gov |
| Cortisol | Significant increase | Healthy controls | droracle.ainih.gov |
| Cortisol | Blunted (non-significant) response | Alcohol-dependent patients in early withdrawal | nih.gov |
Naltrexone directly interacts with the endogenous endorphin system by acting as a competitive antagonist at opioid receptors. drugbank.comdrugs.com Endorphins, such as beta-endorphin (B3029290), are the body's naturally occurring opioids that bind to these receptors to mediate pain relief and feelings of pleasure or euphoria. drugs.comsinclairmethod.org
By occupying opioid receptors, naltrexone blocks the effects of endorphins. drugs.com When endorphins are released in response to activities like exercise or alcohol consumption, naltrexone prevents them from binding to their receptors, thereby blocking the associated euphoric or rewarding feelings. drugs.comsinclairmethod.orgmcgill.ca This mechanism is central to its use in addiction treatment, as it de-links the behavior (e.g., drinking alcohol) from the pleasurable reward. sinclairmethod.org
It was initially hypothesized that a temporary blockade of opioid receptors by low-dose naltrexone (LDN) might cause a compensatory upregulation of endogenous endorphins or an increase in receptor sensitivity. substack.comnih.gov However, subsequent research has found little evidence to support this "opioid rebound" effect. One study in mice found that treatment with LDN did not consistently alter the production of Pro-opiomelanocortin (POMC) mRNA (a precursor to beta-endorphin) or the release of beta-endorphin into blood plasma. nih.gov
Dopaminergic Pathway Modulation
Neuroinflammation and Microglial Cell Modulation
Beyond its well-known effects on the opioid system, naltrexone also exhibits significant immunomodulatory properties, particularly in the context of neuroinflammation. This action is thought to be mediated through a mechanism distinct from its opioid receptor antagonism. nih.gov
Research, especially involving low-dose naltrexone (LDN), has identified Toll-like receptor 4 (TLR4) as a key non-opioid target. substack.comnih.govnih.gov TLR4 is widely expressed on microglia, the resident immune cells of the central nervous system. nih.govbohrium.com When activated by various triggers, microglia can adopt a pro-inflammatory (M1) phenotype, releasing inflammatory molecules that contribute to neuroinflammation. substack.combohrium.com
Naltrexone has been shown to act as a TLR4 antagonist, inhibiting the activation of microglia. substack.comnih.gov This action can attenuate neuroinflammation and is referred to as a "glial attenuator." nih.gov Studies using BV-2 microglia cell lines have demonstrated that naltrexone can modulate the metabolic state of activated microglia, inducing a shift from pro-inflammatory glycolysis to a more hypo-energetic state associated with an anti-inflammatory (M2) phenotype. nih.govbohrium.com This metabolic and phenotypic switching suggests naltrexone can be a tool for immunometabolic reprogramming in neuroinflammatory conditions. nih.govbohrium.com Interestingly, the dextro (+) enantiomer of naltrexone, which has little activity at opioid receptors, appears to be a potent suppressor of microglia via TLR4 antagonism, highlighting that this anti-inflammatory effect is separate from its opioid-blocking action. substack.comnih.govhealthrising.org
Table 3: Naltrexone's Effects on Microglial Cells
| Mechanism | Effect | Cellular Target | Source(s) |
| TLR4 Antagonism | Inhibits microglial activation. | Toll-like receptor 4 (TLR4) | substack.comnih.gov |
| Phenotypic Shift | Promotes a shift from pro-inflammatory (M1) to anti-inflammatory (M2) phenotype. | Microglia | nih.govbohrium.com |
| Metabolic Modulation | Reduces aerobic metabolism (glycolysis) in activated cells. | Microglia | bohrium.com |
| Signaling Pathway | Modulates the mTOR/S6K signaling pathway. | Microglia | nih.govbohrium.com |
Anti-inflammatory Pathways and Cytokine Production Inhibition (e.g., Interleukin-6, Tumor Necrosis Factor-alpha)
Naltrexone Hydrochloride has been shown to modulate the production of key pro-inflammatory cytokines. nih.gov Cytokines are signaling proteins that mediate and regulate immunity and inflammation. youtube.comyoutube.com Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are central to the inflammatory response. youtube.comyoutube.com
In vitro studies have demonstrated that Naltrexone Hydrochloride can inhibit the production of both IL-6 and TNF-α in various human immune cell subsets, including monocytes and plasmacytoid dendritic cells. nih.govnih.gov This inhibitory effect was observed when the cells were stimulated with ligands for intracellular Toll-Like Receptors (TLRs), specifically TLR7, TLR8, and TLR9. nih.govnih.gov Notably, in these particular studies, naltrexone did not inhibit cytokine production following stimulation of TLR4, an important receptor in the inflammatory cascade. nih.govnih.gov The research indicated that naltrexone's modulatory effect on inflammatory cytokine secretion occurs in response to intracellular TLR activity without affecting cell viability. nih.gov
| Cell Type | Stimulating Ligand | Cytokine Affected | Observed Effect | Source |
|---|---|---|---|---|
| Monocytes | TLR7/8 Ligands | IL-6, TNF-α | Production Inhibited | nih.gov |
| Plasmacytoid Dendritic Cells | TLR7/8 Ligands | IL-6, TNF-α | Production Inhibited | nih.gov |
| B Cells | TLR9 Ligands | IL-6 | Production Inhibited | nih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) | TLR4 Ligand | IL-6, TNF-α | No Effect Observed | nih.govnih.gov |
Mechanisms of Glial Cell Attenuation
Glial cells, including microglia and astrocytes, are the primary immune cells of the central nervous system and play a critical role in neuroinflammation. pabn.org.au Naltrexone has been identified as a "glial modulator" or "glial attenuator," primarily through its interaction with Toll-like receptor 4 (TLR4) on these cells. nih.govresearchgate.net
Microglial Attenuation: Research using the BV-2 microglial cell line shows that naltrexone can induce a shift in microglia from a highly activated, pro-inflammatory state to a quiescent, anti-inflammatory phenotype. nih.gov This change is accompanied by a cellular metabolic switch, transitioning from high glycolysis to mitochondrial oxidative phosphorylation (OXPHOS). nih.gov By acting as a TLR4 antagonist on activated microglia, naltrexone can reduce neuroinflammation. nih.govresearchgate.net
Astrocyte Modulation: Studies in nonhuman primate models have revealed that naltrexone can reverse pathological changes in astrocytes. nih.gov In macaques exhibiting self-injurious behavior, a condition associated with atrophic astrocytes and heightened immune activation, treatment with naltrexone hydrochloride led to a marked decrease in this immune activation. nih.gov Furthermore, the treatment reversed the atrophy of both grey and white matter astrocytes, resulting in an astrocyte phenotype more similar to that of healthy controls. nih.gov
| Glial Cell Type | Primary Mechanism | Observed Effect | Source |
|---|---|---|---|
| Microglia | Antagonism of Toll-like receptor 4 (TLR4) | Shifts from pro-inflammatory to anti-inflammatory phenotype; reduces neuroinflammation. | nih.govresearchgate.net |
| Astrocytes | Modulation of innate immune activation | Reverses cellular atrophy and decreases heightened immune activation. | nih.gov |
Theoretical Impact on Neurodegenerative Processes (e.g., Tau protein hyperphosphorylation, oxidative stress mitigation)
The neuroinflammatory and glial-attenuating properties of naltrexone suggest a theoretical role in mitigating aspects of neurodegenerative diseases. This is particularly relevant to processes like tau protein hyperphosphorylation and oxidative stress, which are hallmarks of tauopathies such as Alzheimer's disease. nih.gov
Tau Protein Hyperphosphorylation: Hyperphosphorylation of the tau protein leads to microtubule instability and the formation of neurofibrillary tangles, contributing to neuronal death. nih.gov An in vitro study using a cellular model of Alzheimer's disease found that naltrexone reduced levels of hyperphosphorylated tau protein. researchgate.netnih.gov The proposed mechanism involves the regulation of key signaling pathways, including Glycogen synthase kinase-3 beta (GSK-3β), Protein phosphatase 2A (PP2A), Akt, and Wnt signaling. researchgate.netnih.gov
Oxidative Stress Mitigation: Oxidative stress, an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, is implicated in neurodegeneration. researchgate.net The brain is particularly vulnerable to oxidative damage. researchgate.net In a study on aluminum-induced neurotoxicity, exposure to naltrexone was shown to decrease oxidative stress parameters. researchgate.netnih.gov This included a reduction in lipid peroxidase and protein carbonyl levels and an increase in total antioxidant capacity. researchgate.net These findings suggest that naltrexone may help protect against oxidative damage in the brain. researchgate.netnih.gov
Neurocircuitry Reorganization and Neuroplasticity Implications
Naltrexone has been shown to induce structural and functional changes in brain neurocircuitry, highlighting its effects on neuroplasticity.
A longitudinal structural magnetic resonance imaging (MRI) study in patients with opioid use disorder (OUD) investigated the neuroanatomical effects of extended-release naltrexone. nih.govresearchgate.net The study found a significant reduction in cortical thickness in the medial prefrontal cortex and anterior cingulate cortex (mPFC/aCC) after treatment began. nih.govresearchgate.net These brain regions are rich in μ-opioid receptors. nih.gov Importantly, a greater reduction in this cortical thickness was associated with a more significant decrease in self-reported opioid cravings. researchgate.net This suggests a distinct therapeutic impact on brain structure related to the drug's efficacy. researchgate.net
Peripheral Opioid Receptor Blockade: Theoretical Contributions
While naltrexone acts on both central and peripheral opioid receptors, the specific blockade of peripheral receptors contributes to a distinct set of effects. nih.govclevelandclinic.org Peripherally acting opioid antagonists are designed to have limited ability to cross the blood-brain barrier, thereby targeting opioid receptors in the body without interfering with central nervous system processes like analgesia. wikipedia.org
A primary example of a peripherally restricted opioid antagonist is Methylnaltrexone (B1235389), which is used to treat opioid-induced constipation. clevelandclinic.org It functions by blocking the effect of opioids on receptors in the intestine, which helps restore normal muscle movement in the gut. clevelandclinic.org
The theoretical contribution of naltrexone's peripheral blockade also extends to its anti-inflammatory actions. Research has suggested that the anti-inflammatory effects of opioid antagonists can be observed in the periphery, with evidence of suppressed TNF-alpha and IL-6 in peripheral macrophages. nih.gov This indicates that naltrexone's immunomodulatory capacity is not confined to the central nervous system.
Pharmacokinetic and Metabolic Research on Naltrexone Hydrochloride
Pre-clinical Absorption Characteristics and Bioavailability Considerations
Following oral administration in preclinical models, naltrexone (B1662487) hydrochloride demonstrates rapid and nearly complete absorption from the gastrointestinal tract, with absorption rates reported as approximately 96% fda.govhres.caregionvarmland.sefda.gov. However, the oral bioavailability of naltrexone is significantly limited by extensive first-pass metabolism in the liver. Bioavailability estimates in preclinical studies and humans range from 5% to 40% fda.govhres.caregionvarmland.sefda.govwikipedia.orgmnk.com. This substantial hepatic metabolism means that a considerable portion of the administered dose is biotransformed before reaching systemic circulation. Studies in rats have indicated a high clearance rate for naltrexone, which is close to or exceeds hepatic blood flow, suggesting that extrahepatic sites of metabolism might also contribute to its elimination nih.govmnk.com.
Distribution Profile in Biological Systems
Once absorbed, naltrexone hydrochloride is widely distributed throughout the body nih.govmedcentral.com. In vitro studies using human plasma indicate that naltrexone is bound to plasma proteins to an extent of approximately 20-21% over a range of therapeutic concentrations fda.govfda.govwikipedia.orgmnk.comhres.canih.gov. The apparent volume of distribution for naltrexone following intravenous administration is estimated to be around 1350 liters fda.govfda.govmnk.comhres.ca. This large volume of distribution suggests extensive distribution into tissues beyond the plasma compartment nih.gov.
Brain Distribution Studies in Animal Models
Preclinical studies have investigated the distribution of naltrexone into the central nervous system. Following subcutaneous administration of radiolabeled naltrexone in rats, the drug was observed to distribute into the cerebrospinal fluid (CSF) within 30 minutes. In these animal models, CSF naltrexone concentrations were found to be approximately 30% of concurrent peak plasma concentrations nih.govmedcentral.com. While 6-β-naltrexol, a major metabolite, is reported to have limited capacity to cross the blood-brain barrier, it can still reach the brain and exert central opioid receptor antagonism at sufficient levels wikipedia.org.
Biotransformation Pathways and Metabolite Characterization
Naltrexone hydrochloride undergoes extensive biotransformation primarily in the liver fda.govhres.caregionvarmland.sefda.govmnk.commnk.comresearchgate.netwildpharm.co.za. The primary metabolic pathway involves reduction of the 6-keto group, leading to the formation of several metabolites.
Role of 6-β-Naltrexol as a Major Active Metabolite
Two other minor metabolites identified include 2-hydroxy-3-methoxy-6-β-naltrexol and 2-hydroxy-3-methyl-naltrexone fda.govwikipedia.orgmnk.comhres.ca. Following their formation, naltrexone and its metabolites can be further metabolized through conjugation with glucuronic acid, forming glucuronides fda.govregionvarmland.sefda.govwikipedia.orgmnk.commnk.comhres.cafordham.edu.
Theoretical Aspects of First-Pass Metabolism and Hepatic Clearance
The extensive first-pass metabolism of naltrexone hydrochloride in the liver is a critical factor influencing its oral bioavailability fda.govhres.caregionvarmland.sefda.govwikipedia.orgmnk.com. The systemic clearance of naltrexone after intravenous administration is approximately 3.5 L/min, which exceeds typical liver blood flow (~1.2-1.35 L/min) fda.govhres.cafda.govmnk.commnk.comhres.ca. This observation strongly suggests that naltrexone is a highly extracted drug, with over 98% of it being metabolized, and that extrahepatic sites of metabolism may also be involved in its clearance fda.govhres.cafda.govmnk.commnk.com. The formation of 6-β-naltrexol is a major component of this hepatic clearance process.
Investigation of Cytochrome P450 Enzyme Involvement
Contrary to some drug metabolism pathways, naltrexone hydrochloride is generally not metabolized by the cytochrome P450 (CYP) enzyme system wikipedia.orgresearchgate.net. Instead, its primary metabolic transformation occurs via dihydrodiol dehydrogenase enzymes wikipedia.orgresearchgate.net. However, some in vitro studies using human liver microsomes have indicated that naltrexone hydrochloride can inhibit the activity of certain CYP enzymes, particularly CYP2C9 and CYP2D6, at specific concentrations nih.govresearchgate.netspringermedizin.de. For instance, naltrexone hydrochloride significantly decreased metabolic activity for CYP2C9 by 34.9% and CYP2D6 by 16.0% even at a low concentration of 0.01 µM nih.govresearchgate.net. IC50 values for CYP2C9 and CYP2D6 inhibition were reported as 3.40 ± 1.78 µM and 5.92 ± 1.58 µM, respectively nih.govresearchgate.net. While these findings suggest a potential for drug interactions with compounds metabolized by these CYP enzymes, the clinical relevance of these in vitro observations for naltrexone is considered less significant, as naltrexone itself is not significantly metabolized by CYP enzymes wikipedia.orgresearchgate.net.
Identification of Extra-hepatic Metabolic Pathways
Naltrexone is extensively metabolized in the body, with its systemic clearance significantly exceeding liver blood flow, suggesting the involvement of extra-hepatic metabolic sites mnk.commedsafe.govt.nzhres.cahres.camnk.comfda.gov. The systemic clearance of naltrexone, approximately 3.5 L/min after intravenous administration, is considerably higher than the hepatic blood flow, which is typically around 1.2 to 1.35 L/min mnk.commedsafe.govt.nzhres.cahres.camnk.comfda.gov. This observation indicates that naltrexone is a highly extracted drug, with over 98% of it being metabolized, and that metabolic processes occur beyond the liver mnk.commedsafe.govt.nzhres.cahres.camnk.comfda.gov.
The primary metabolic transformation of naltrexone involves the reduction of its 6-keto group to form the active metabolite, 6-β-naltrexol. This conversion is predominantly mediated by dihydrodiol dehydrogenase enzymes researchgate.netfda.gov. Notably, the cytochrome P450 (CYP450) enzyme system, a major pathway for drug metabolism, is not involved in the metabolism of naltrexone fda.govwikipedia.org. The existence of extra-hepatic metabolic pathways is inferred from the high systemic clearance relative to hepatic blood flow, although specific extra-hepatic tissues involved are not always explicitly detailed in standard literature. In addition to 6-β-naltrexol, other minor metabolites, such as 2-hydroxy-3-methoxy-6-β-naltrexol and 2-hydroxy-3-methyl-naltrexone, have been identified. These metabolites, along with the parent drug and 6-β-naltrexol, can undergo further conjugation, forming glucuronide products mnk.comhres.cahres.cafda.govfda.govwikipedia.org.
Excretion Pathways: Renal and Fecal Elimination
The primary route for the elimination of naltrexone and its metabolites from the body is through the kidneys. Studies have consistently shown that between 53% and 79% of an administered dose is excreted in the urine mnk.commedsafe.govt.nzhres.camnk.comfda.govdrugbank.comfda.govnih.govuu.nlfda.gov. Fecal excretion, in contrast, represents a minor pathway for the elimination of naltrexone and its metabolites mnk.commedsafe.govt.nzhres.camnk.comfda.govdrugbank.comfda.govnih.govuu.nl.
Within the renal excretion process, unchanged naltrexone constitutes a very small fraction, accounting for less than 2% of an oral dose mnk.commedsafe.govt.nzhres.camnk.comfda.govdrugbank.comfda.govnih.govuu.nlfda.gov. The majority of the excreted material comprises its metabolites, with 6-β-naltrexol being the most significant. The urinary excretion of both unchanged and conjugated forms of 6-β-naltrexol collectively accounts for approximately 43% of an oral dose mnk.comhres.cafda.govfda.govnih.govfda.gov. The renal clearance of naltrexone, measured between 30 to 127 mL/min, suggests that glomerular filtration is the primary mechanism for its renal elimination mnk.comhres.cafda.govdrugbank.comfda.govnih.govfda.gov. The major metabolite, 6-β-naltrexol, exhibits a considerably higher renal clearance, ranging from 230 to 369 mL/min, which points towards the involvement of an additional renal tubular secretory mechanism mnk.comhres.cafda.govfda.govnih.govfda.gov. Furthermore, the pharmacokinetic profile of naltrexone indicates a potential for enterohepatic recycling, where the drug and its metabolites are reabsorbed from the intestine after biliary secretion, possibly influencing their duration of action and systemic exposure mnk.commedsafe.govt.nzhres.cafda.govfda.govfda.gov.
Table 1: Naltrexone Hydrochloride Excretion Pathways
| Excretion Route | Percentage of Dose | Notes |
| Renal (Kidney) | 53% - 79% | Primary route for parent drug and metabolites mnk.commedsafe.govt.nzhres.camnk.comfda.govdrugbank.comfda.govnih.govuu.nlfda.gov. |
| Fecal (Stool) | Minor pathway | mnk.commedsafe.govt.nzhres.camnk.comfda.govdrugbank.comfda.govnih.govuu.nl. |
Table 2: Naltrexone and Major Metabolites in Urine
| Compound/Metabolite | Excreted Form | Percentage of Oral Dose | Notes |
| Naltrexone | Unchanged | < 2% | mnk.commedsafe.govt.nzhres.camnk.comfda.govdrugbank.comfda.govnih.govuu.nlfda.gov. |
| 6-β-naltrexol | Unchanged | ~26.3% | researchgate.net. Also referred to as 6-beta-naltrexol (B10792496) mnk.comfda.govresearchgate.netfda.govwikipedia.orgnih.govuu.nlfda.govresearchgate.netnih.gov. |
| 6-β-naltrexol | Conjugated | ~16.4% | researchgate.net. |
| Naltrexone | Conjugated | ~9.7% | researchgate.net. |
| Total 6-β-naltrexol | Unchanged & Conjugated | ~43% | mnk.comhres.cafda.govfda.govnih.govfda.gov. |
Table 3: Identified Naltrexone Metabolites
| Metabolite Name | Significance |
| 6-β-naltrexol | Major active metabolite mnk.comhres.cahres.camnk.comfda.govfda.govwikipedia.orgnih.govuu.nlfda.govresearchgate.netnih.gov. |
| 2-hydroxy-3-methoxy-6-β-naltrexol | Minor metabolite mnk.comhres.cahres.cafda.govfda.govwikipedia.org. |
| 2-hydroxy-3-methyl-naltrexone | Minor metabolite mnk.comhres.cahres.cafda.govfda.govwikipedia.org. |
| Conjugated metabolites (e.g., glucuronides) | Formed from parent drug and other metabolites mnk.commedsafe.govt.nzhres.cafda.govwikipedia.org. |
Pharmacokinetic Modeling Based on Pre-clinical Data
Pre-clinical studies, including those conducted in animal models and in vitro systems, have been foundational in developing pharmacokinetic models for naltrexone. These studies provide essential data for predicting drug behavior in humans and for designing optimized formulations. For example, pharmacokinetic investigations in rats have demonstrated that extended-release formulations of naltrexone can maintain stable, therapeutically relevant plasma concentrations for approximately one month after a single injection researchgate.net. Similarly, studies involving extended-release naltrexone in monkeys have confirmed the sustained presence of elevated plasma concentrations researchgate.net.
Research focused on the intramuscular administration of naltrexone in African green monkeys employed a one-compartment model, characterized by first-order absorption and elimination, to accurately describe the observed plasma kinetics dtic.mil. These animal studies have reported terminal plasma half-lives for naltrexone ranging between 7.8 and 13.74 hours dtic.mil. The data gathered from such pre-clinical modeling efforts are critical for constructing physiologically based pharmacokinetic (PBPK) models. These advanced models can then simulate drug disposition under various physiological conditions, including pregnancy, and aid in proposing appropriate dosing strategies nih.govresearchgate.net.
Compound Name Table:
Naltrexone Hydrochloride
Naltrexone
6-β-naltrexol
2-hydroxy-3-methoxy-6-β-naltrexol
2-hydroxy-3-methyl-naltrexone
Molecular and Cellular Pharmacology Studies of Naltrexone Hydrochloride
In Vitro Receptor Binding Assays and Dissociation Kinetics
Naltrexone (B1662487) hydrochloride exhibits high affinity for opioid receptors, acting as a competitive antagonist. In vitro studies have quantified its binding affinity across the three main opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ).
Naltrexone demonstrates subnanomolar affinity for the μ-opioid receptor (MOR), with reported Ki values typically ranging from 0.11 nM to 0.4 nM researchgate.netguidetopharmacology.org. Its affinity for the κ-opioid receptor (KOR) is also in the subnanomolar range, with Ki values around 0.19 nM researchgate.netguidetopharmacology.org. In contrast, its affinity for the δ-opioid receptor (DOR) is considerably lower, with reported Ki values around 60 nM researchgate.netguidetopharmacology.org. These binding affinities indicate a strong preference for MOR and KOR over DOR.
Further investigations into the interaction kinetics reveal that while Naltrexone-HCl has a relatively rapid plasma elimination half-life, its blockade of brain μ-opioid receptors is significantly longer-lasting. The half-time of brain MOR blockade by naltrexone has been estimated to be between 72 to 108 hours wikipedia.org. Dissociation studies using radioligands have shown that Naltrexone-related compounds can exhibit biphasic dissociation kinetics from MOR, with a significant fraction dissociating slowly, contributing to its prolonged receptor occupancy researchgate.net.
Table 1: Naltrexone Hydrochloride Receptor Binding Affinities
| Receptor Type | Assay Method | Ki (nM) | Reference |
| μ-opioid receptor | Displacement of [³H]DAMGO | 0.31 ± 0.04 | psu.edu |
| μ-opioid receptor | Displacement of [³H]DAMGO | 0.4 | guidetopharmacology.org |
| μ-opioid receptor | General binding | 0.11 | researchgate.netguidetopharmacology.org |
| κ-opioid receptor | General binding | 0.19 | researchgate.netguidetopharmacology.org |
| δ-opioid receptor | General binding | 60 | researchgate.netguidetopharmacology.org |
| μ-opioid receptor | Displacement of [³H]diprenorphine | 1.7 ± 0.3 | psu.edu |
Intracellular Signaling Pathways Modulation
Naltrexone hydrochloride has been shown to influence several critical intracellular signaling pathways, impacting cellular processes such as proliferation, survival, and inflammation.
Wnt Signaling Pathway Regulation
Research indicates that this compound can modulate the Wnt/β-catenin signaling pathway. In in vitro models, this compound treatment led to a compromise in this pathway, evidenced by a significant decrease in β-CATENIN levels (57%) and a corresponding down-regulation of its downstream targets. Specifically, levels of CYCLIN D1 were reduced by 53%, c-MYC by 63%, c-JUN by 92%, and MET by 96% researchgate.net. Furthermore, Naltrexone has been implicated in suppressing epithelial-mesenchymal transition (EMT) by increasing E-cadherin expression and restoring a more epithelial cellular phenotype in cancer cell lines mdpi.com. It also regulates Wnt signaling in the context of neuroprotection, contributing to the reduction of hyperphosphorylated tau protein levels researchgate.nettandfonline.com.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Activity Modulation
Naltrexone's influence extends to the activity of Glycogen Synthase Kinase-3 Beta (GSK-3β). Studies have demonstrated that Naltrexone can regulate GSK-3β, which is a key kinase involved in various cellular processes, including neuronal function and the pathogenesis of neurodegenerative diseases like Alzheimer's disease tandfonline.com. Specifically, Naltrexone has been shown to reduce hyperphosphorylated tau protein levels, a hallmark of tauopathies, by modulating GSK-3β activity researchgate.nettandfonline.com. Indirect mechanisms, such as binding to SIRT1 and increasing its deacetylase activity, may also contribute to Naltrexone's effects on GSK-3β researchgate.net.
Protein Phosphatase 2A (PP2A) Interaction
Naltrexone has been observed to regulate Protein Phosphatase 2A (PP2A) in the context of neuroprotection. Similar to its effects on GSK-3β, Naltrexone has been shown to modulate PP2A activity, which is implicated in the regulation of tau protein phosphorylation researchgate.nettandfonline.com. While direct binding data for Naltrexone to PP2A is not extensively detailed in the provided literature, its regulatory role in pathways involving PP2A is noted in studies focusing on neurodegenerative disease models.
Akt and mTOR Pathway Engagement
The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, survival, and protein synthesis, is also influenced by this compound. In vitro studies have indicated that this compound can significantly inhibit this pathway researchgate.net. Specifically, Naltrexone has been shown to indirectly reduce the expression of PI3K, phosphorylated Akt (pAKT), and mTOR in various cancer cell lines, suggesting an impact on cellular proliferation and survival mechanisms nih.govsgul.ac.uk. Furthermore, Naltrexone's regulation of Akt contributes to its observed effects in reducing hyperphosphorylated tau protein researchgate.nettandfonline.com.
Theoretical Role in IRF3 and Endoplasmic Reticulum Stress Pathways
Emerging research suggests a potential role for Naltrexone in modulating pathways related to Interferon Regulatory Factor 3 (IRF3) and endoplasmic reticulum (ER) stress. Studies investigating the mechanisms of anti-craving drugs in alcohol use disorder have noted that the activation of IRF3 is associated with ethanol-induced ER stress. Naltrexone, as an anti-craving agent, has been shown to attenuate this ER stress signaling nih.govnih.gov. IRF3 is theorized to play a role in ethanol-induced ER stress through phosphorylation and subsequent translocation to the nucleus, a process that can be modulated by Naltrexone nih.gov.
Table 2: Naltrexone Hydrochloride Modulation of Intracellular Signaling Pathways
| Pathway/Molecule | Effect | Magnitude/Detail | Reference |
| Wnt/β-catenin | Compromised/Inhibited | 57% decrease in β-CATENIN; down-regulation of CYCLIN D1 (53%), c-MYC (63%), c-JUN (92%), MET (96%) | researchgate.net |
| Wnt signaling | Regulated (reduces hyperphosphorylated tau) | - | researchgate.nettandfonline.com |
| EMT | Suppressed | Increased E-cadherin; restored epithelial phenotype in cervical cancer cells | mdpi.com |
| PI3K/Akt/mTOR | Significantly inhibited | - | researchgate.net |
| PI3K/Akt/mTOR | Indirectly reduced expression | Reduced expression of PI3K, pAKT, and mTOR | nih.govsgul.ac.uk |
| Akt | Regulated (reduces hyperphosphorylated tau) | - | researchgate.nettandfonline.com |
| GSK-3β | Regulated (reduces hyperphosphorylated tau) | - | researchgate.nettandfonline.com |
| PP2A | Regulated (reduces hyperphosphorylated tau) | - | researchgate.nettandfonline.com |
| IRF3 | Associated with ER stress attenuation | Theoretical role in ethanol-induced ER stress | nih.govnih.gov |
Compound List:
Naltrexone Hydrochloride (this compound)
6β-naltrexol
Diprenorphine
DAMGO
β-CATENIN
CYCLIN D1
c-MYC
c-JUN
MET
PI3K
pAKT
mTOR
IRF3
STING
TBK1
GRP78
E-cadherin
N-cadherin
Vimentin
SNAIL
SLUG
PDK1
VEGF
Tau protein
SIRT1
IL-6
TNFα
OGF (Opioid Growth Factor)
OGFr (Opioid Growth Factor Receptor)
Ki67
PCNA
Bax
Bcl-2
Caspase-3
PARP
Medicinal Chemistry and Structure Activity Relationships of Naltrexone Hydrochloride
Comparative Chemical Structure of Naltrexone-HCl and Related Opioid Antagonists (e.g., Naloxone (B1662785), Nalmefene)
Naltrexone (B1662487) belongs to a class of compounds known as morphinans and is structurally related to other pivotal opioid antagonists like naloxone and nalmefene (B1676920). wikipedia.orgwebmd.com All three share the core morphinan (B1239233) skeleton, a pentacyclic ring system that is also the foundation for many opioid agonists like morphine and oxymorphone. The key to their antagonist activity lies in the nature of the substituent on the nitrogen atom (at position 17).
Naltrexone, or N-cyclopropylmethylnoroxymorphone, is a derivative of oxymorphone. wikipedia.org The critical structural feature that differentiates it from agonists is the replacement of the N-methyl group with a larger N-cyclopropylmethyl group. rsc.org This modification is crucial for its antagonist properties at the μ-opioid receptor (MOR). nih.gov
Naloxone is very similar to naltrexone, with the primary difference being the substituent on the nitrogen atom. Naloxone features an N-allyl group instead of naltrexone's N-cyclopropylmethyl group. This seemingly minor change results in a shorter duration of action for naloxone, making it suitable for the emergency reversal of opioid overdose, whereas naltrexone's longer half-life is advantageous for relapse prevention. webmd.comnih.gov
Nalmefene distinguishes itself from both naltrexone and naloxone by a modification at the C6 position. Instead of the 6-keto group found in naltrexone and naloxone, nalmefene possesses a 6-methylene group (=CH₂). This alteration contributes to its longer half-life, which is approximately three times that of naltrexone, and a higher binding affinity for opioid receptors. nih.govkarger.com Nalmefene also exhibits partial agonist activity at the kappa-opioid receptor, a feature that differentiates it from naltrexone and naloxone. nih.gov
Table 1: Comparative Structural and Pharmacological Features of Naltrexone, Naloxone, and Nalmefene
| Compound | N-17 Substituent | C6-Substituent | Primary Clinical Use | Key Pharmacological Characteristic |
|---|---|---|---|---|
| This compound | Cyclopropylmethyl | Keto (=O) | Relapse prevention in opioid and alcohol dependence drugs.com | Long-acting pure opioid antagonist nih.gov |
| Naloxone | Allyl (-CH₂CH=CH₂) | Keto (=O) | Emergency reversal of opioid overdose webmd.com | Fast-acting, short-duration opioid antagonist webmd.com |
| Nalmefene | Cyclopropylmethyl | Methylene (=CH₂) | Opioid overdose reversal; alcohol dependence (EU) nih.govresearchgate.net | Longer half-life and higher receptor affinity than naltrexone; partial kappa-opioid receptor agonist nih.gov |
This compound Derivatives and Analogs
The naltrexone scaffold has served as a versatile template for the development of numerous derivatives and analogs. Medicinal chemists have systematically modified its structure to probe and enhance its pharmacological profile, aiming for improved receptor selectivity, altered duration of action, and tissue-specific effects.
The rational design of naltrexone derivatives often involves targeting specific positions on the morphinan backbone, such as C6, C14, or the N17-substituent, to modulate receptor interaction.
For instance, research into 6β-naltrexol analogs has been a fertile area. The reduction of the 6-keto group of naltrexone yields two epimeric alcohols, 6α- and 6β-naltrexol. The latter, 6β-naltrexol, is the major active metabolite of naltrexone. medicines.org.uk Further derivatization at this position has led to compounds with enhanced properties. The synthesis of carbamate (B1207046) and sulfonate ester derivatives of 6β-naltrexol, which lack a protic group at C6, resulted in compounds with a higher affinity for the mu-opioid receptor (MOR) than the parent 6β-naltrexol. nih.gov
Another strategy involves creating alkylating analogs. Chlornaltrexamine (CNA) , a derivative synthesized from naltrexone, contains a nitrogen mustard functionality. This allows it to form a covalent bond with opioid receptors, resulting in an ultra-long-lasting and irreversible antagonism. nih.govacs.org This type of derivative has been instrumental in characterizing opioid receptor populations.
More complex synthetic routes have also been developed to access novel analogs. The first asymmetric synthesis of (–)-naltrexone that bypasses the use of natural opioids like thebaine has been reported. rsc.org This approach starts from simple achiral precursors and allows for the creation of a wider variety of analogs that are not easily accessible through semi-synthesis from natural products. rsc.org
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural motifs influence a molecule's biological activity. For naltrexone, SAR studies have guided the development of derivatives with tailored selectivity for the different opioid receptor subtypes (μ, δ, and κ).
Key SAR findings for naltrexone and its derivatives include:
The N17-Substituent: The cyclopropylmethyl group is a hallmark of potent opioid antagonists. Altering this group significantly impacts activity.
The C6-Position: As mentioned, substitution at the C6 position can dramatically alter pharmacology. Replacing the 6-keto group with a 6-methylene group, as in nalmefene, increases antagonist potency. karger.com Further studies on 6-methylene derivatives of naltrexone showed a significant increase in antagonistic activity. karger.comnih.gov
The C14-Hydroxyl Group: This group is considered essential for the potent antagonist properties of naltrexone. rsc.org
Substitutions on the Aromatic Ring: The addition of a hydroxyl group at the C4 position of a 3-carboxamido naltrexone analog was found to stabilize the bioactive conformation, leading to a derivative with exceptionally high affinity for the μ-opioid receptor. nih.gov
Isosterism: Replacing a chemical group with another that has similar physical or chemical properties can lead to unexpected changes in biological activity. In a series of 14-O-substituted naltrexone derivatives, ester-to-amide isosteric replacement altered the selectivity profile. While the ester analogs were potent MOR antagonists with good selectivity over kappa (KOR) and delta (DOR) receptors, the corresponding amide analogs were found to be dually selective for MOR and KOR, likely due to the restricted flexibility of the amide bond. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Naltrexone Derivatives
| Structural Modification | Position | Resulting Pharmacological Change | Reference |
|---|---|---|---|
| 6-Methylene substitution | C6 | ~100% increase in antagonistic activity | karger.comnih.gov |
| Carbamate/Sulfonate ester derivatization (of 6β-naltrexol) | C6 | Enhanced mu-opioid receptor (MOR) affinity | nih.gov |
| Ester to Amide Isosteric Replacement | C14 | Shift from MOR-selective antagonism to dual MOR/KOR selectivity | nih.gov |
| Introduction of 4-OH group | C4 | Very high affinity for opioid receptors (in a 3-carboxamido analog) | nih.gov |
| Nitrogen Mustard introduction (Chlornaltrexamine) | C6 | Irreversible, ultra-long-lasting antagonism | nih.gov |
A significant advance in opioid antagonist research has been the development of peripherally acting μ-opioid receptor antagonists (PAMORAs). These drugs are designed to counteract the peripheral side effects of opioids, such as opioid-induced constipation (OIC), without affecting the centrally-mediated analgesic effects. nih.gov This selectivity is achieved by modifying the antagonist's structure to limit its ability to cross the blood-brain barrier (BBB). nih.govdrugbank.com
Methylnaltrexone (B1235389) is a classic example. It is a quaternary amine derivative of naltrexone, meaning a methyl group has been added to the nitrogen atom, giving it a permanent positive charge. nih.govnih.gov This charge increases the molecule's polarity and water solubility, thereby preventing it from crossing the lipophilic BBB. nih.govjefferson.edu While it retains high affinity for peripheral μ-opioid receptors, its access to the central nervous system is severely restricted. drugbank.com
Alvimopan (B130648) is another FDA-approved PAMORA. Its peripheral selectivity is achieved through different structural properties. Alvimopan is a zwitterion (it has both a positive and a negative charge on different parts of the molecule) and has high polarity, which also limits its passage across the BBB. jefferson.edu Compared to methylnaltrexone, alvimopan and its active metabolite show higher binding affinity at human mu-opioid receptors. drugbank.com
These compounds differ not only in their structure and method of peripheral restriction but also in their intrinsic activity. Studies have shown that methylnaltrexone may act as a partial agonist at the μ-opioid receptor, whereas alvimopan behaves as an inverse agonist (possessing negative intrinsic activity). drugbank.com
Table 3: Comparison of Peripherally Selective Naltrexone Derivatives and Benchmarks
| Compound | Structural Basis for Peripheral Selectivity | Receptor Binding Profile | Intrinsic Activity (μ-Receptor) |
|---|---|---|---|
| Methylnaltrexone | Quaternary amine (permanent positive charge), increasing polarity nih.gov | μ-opioid antagonist drugbank.com | Partial Agonist drugbank.com |
| Alvimopan | Zwitterionic structure, high polarity jefferson.edu | Higher μ-opioid receptor affinity than methylnaltrexone drugbank.com | Inverse Agonist (Negative) drugbank.com |
Stereoisomerism and its Pharmacological Implications ((+)-Naltrexone)
Like most morphinans derived from natural sources, naltrexone is chiral and is used clinically as a single enantiomer, (–)-naltrexone. For many years, the "unnatural" or dextrorotatory enantiomer, (+)-naltrexone, was considered pharmacologically inert because it lacks significant affinity for classical opioid receptors. researchgate.net
However, recent research has unveiled a novel and important pharmacological role for (+)-naltrexone and the related (+)-naloxone. These isomers have been identified as antagonists of Toll-like receptor 4 (TLR4). nih.govacs.orgnih.gov TLR4 is a key component of the innate immune system, and its activation in glial cells within the central nervous system has been implicated in neuropathic pain and the modulation of opioid reward and reinforcement. nih.govnih.gov
(+)-Naltrexone acts as a TLR4 antagonist, inhibiting the downstream signaling pathways activated by TLR4 agonists like lipopolysaccharide (LPS). nih.govnih.gov Specifically, it has been shown to block the TRIF-IRF3 signaling axis, which leads to the production of pro-inflammatory factors. nih.govnih.gov Because (+)-naltrexone does not block opioid receptors, it can attenuate the neuroinflammatory consequences of opioid use without interfering with their analgesic effects. nih.govacs.org This discovery has opened up new therapeutic avenues for (+)-naltrexone in conditions like neuropathic pain and as an adjunct to opioid therapy to reduce tolerance and dependence. nih.govacs.org
The design of compounds based on the (+)-naltrexone structure has yielded even more potent TLR4 antagonists. For example, (+)-N-phenethylnoroxymorphone was found to have approximately 75 times the TLR4 antagonist activity of (+)-naltrexone. nih.govacs.org This highlights the potential for developing a new class of drugs based on this previously overlooked stereoisomer.
Advanced Research Methodologies and Analytical Approaches for Naltrexone Hydrochloride
In Vitro and Ex Vivo Research Models
In vitro and ex vivo models provide controlled environments to investigate the direct cellular and tissue-level effects of Naltrexone (B1662487) Hydrochloride, offering insights into its molecular interactions and pathways.
Cellular culture systems are fundamental tools for dissecting the specific cellular responses to Naltrexone Hydrochloride.
SH-SY5Y Neuroblastoma Cells: This human-derived cell line is a cornerstone in neurobiology research. Studies have utilized SH-SY5Y cells to explore the influence of naltrexone on neuronal signaling pathways. For instance, research has shown that naltrexone can influence the protein kinase Cε (PKCε) neuronal signaling system and the endothelial adhesion molecule integrin α7 in these cells. nih.gov Specifically, treatment of SH-SY5Y cells with naltrexone following ethanol (B145695) exposure led to a 1.90-fold increase in PKCε and a 2.32-fold increase in integrin α7. nih.gov Furthermore, undifferentiated SH-SY5Y cells have been used to characterize μ-opioid receptor subtypes, revealing that the population on these cells is solely of the μ2-opioid receptor subtype. researchgate.net
BV-2 Microglia: As the resident immune cells of the central nervous system, microglia are critical in neuroinflammation. The BV-2 microglial cell line is a widely used model to study the immunomodulatory effects of compounds. Research has demonstrated that naltrexone can induce an anti-inflammatory M2 polarization state in BV-2 cells. fda.govmagtechjournal.com This is characterized by a shift from a pro-inflammatory (iNOShighCD206low) to a quiescent, anti-inflammatory M2 phenotype (iNOSlowCD206high). magtechjournal.comnih.gov This phenotypic switch is accompanied by a metabolic shift from high glycolysis to mitochondrial oxidative phosphorylation (OXPHOS). fda.govnih.gov These findings suggest that naltrexone acts as an immunometabolic reprogrammer in microglia. fda.gov The mechanism may be mediated through Toll-like receptor 4 (TLR4) antagonism, which is highly expressed on microglial cells. nih.gov
HEK-293 Reporter Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells are a versatile tool in pharmacological research, often engineered to express specific receptors or reporter genes to study signaling pathways. nih.govscience.govresearchgate.netnih.gov These reporter cell lines provide a simplified and controllable system to investigate the interaction of Naltrexone Hydrochloride with specific molecular targets. For example, they can be used to create luciferase reporter systems under the control of specific endogenous promoters to screen for drugs that affect gene expression. nih.gov While direct studies on Naltrexone-HCl using HEK-293 reporter lines are not extensively detailed in the provided results, the utility of these lines for studying receptor pharmacology and signaling pathways is well-established. science.govresearchgate.netnih.gov
Interactive Table: Effects of Naltrexone on Cellular Models
| Cell Line | Model Type | Key Research Finding | Reference |
|---|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Influences PKCε and integrin α7 signaling pathways. | nih.gov |
| BV-2 | Murine Microglia | Induces a shift to an anti-inflammatory M2 phenotype and metabolic reprogramming. | fda.govmagtechjournal.comnih.gov |
| HEK-293 | Human Embryonic Kidney | Used to establish reporter systems for studying gene expression and signaling pathways. | nih.govscience.gov |
Isolated tissue culture models bridge the gap between single-cell cultures and whole-organism studies, allowing for the investigation of Naltrexone Hydrochloride's effects within the context of a more complex tissue architecture. Research has utilized tissue culture models to understand the mechanisms of naltrexone's action on cell proliferation. fda.govnih.gov For example, a tissue culture model of human ovarian cancer cells was established to investigate the differential effects of short-term versus continuous opioid receptor blockade by naltrexone. fda.govnih.gov This work demonstrated that the duration of exposure to naltrexone determines the cellular proliferative response. fda.govnih.gov The study also found that the opioid growth factor (OGF) and its receptor (OGFr) are crucial for mediating naltrexone's effects on cell proliferation. fda.govnih.gov
In Vivo Animal Models
In vivo animal models are indispensable for understanding the systemic effects of Naltrexone Hydrochloride, including its pharmacokinetics, behavioral effects, and interactions with complex biological systems.
Rodent models are the most extensively used in preclinical research for Naltrexone Hydrochloride.
Wistar Rats: This outbred rat strain is a common model in pharmacological and toxicological studies. nih.govresearchgate.net Research has characterized the pharmacokinetic profile of naltrexone in Wistar rats, establishing a baseline for comparison with other strains. researchgate.netfda.gov These studies have shown a high clearance of naltrexone in Wistar rats. fda.gov
Selectively Bred High-Alcohol-Drinking (HAD) and Low-Alcohol-Drinking (LAD) Rats: These rat lines are a valuable tool for investigating the genetic and neurobiological underpinnings of alcohol consumption and the efficacy of treatments like naltrexone. Pharmacokinetic studies have revealed differences in naltrexone disposition among HAD-1, LAD-1, and Wistar rats. researchgate.netfda.gov For instance, clearance was found to be highest in Wistar rats, followed by LAD-1 and then HAD-1 rats, with a statistically significant difference between Wistar and HAD-1 rats. fda.gov Conversely, urinary elimination of naltrexone was highest in HAD-1 rats. fda.gov
Mouse Strains: Various mouse strains are used in preclinical studies of naltrexone. nih.gov The mouse hot-plate model, for example, has been used to evaluate the antagonistic activity of naltrexone on morphine-induced thermal antinociception. nih.gov Carcinogenicity studies of oral naltrexone hydrochloride have also been conducted in mice. fda.gov
Guinea Pigs: While less common in naltrexone research compared to rats and mice, guinea pigs have been used in some laboratory animal studies. nih.gov
Interactive Table: Pharmacokinetic Parameters of Naltrexone in Different Rat Strains
| Rat Strain | Clearance | Volume of Distribution (Vd) | Half-life (t1/2) | Urinary Elimination | Reference |
|---|---|---|---|---|---|
| Wistar | High | ~2.5-3 L/kg | ~1 hour | Low | fda.gov |
| LAD-1 | Intermediate | ~2.5-3 L/kg | ~1 hour | Intermediate | fda.gov |
| HAD-1 | Low | ~2.5-3 L/kg | ~1 hour | High | fda.gov |
Behavioral pharmacology models are crucial for understanding how Naltrexone Hydrochloride modulates complex behaviors. One such approach is the use of behavioral economics to assess the relative value of a substance, such as alcohol. Studies have employed an Alcohol Purchase Task in human participants to demonstrate that naltrexone can reduce several indices of the demand for alcohol, including the intensity of demand and the maximum expenditure on alcohol. This provides a mechanistic insight into how naltrexone may reduce alcohol consumption. Another important model is the extinction of drug-seeking behavior. Research suggests that naltrexone treatment for opioid dependence may work through extinguishing this behavior, as episodes of drug use while on the medication fail to produce reinforcement.
Genetically modified organisms (GMOs) offer a powerful approach to dissect the role of specific genes and receptors in the action of Naltrexone Hydrochloride. A notable example is the development of a μ-opioid receptor knock-in (KI) mouse with a mutant receptor (S196A). nih.gov In these mice, the opioid antagonist naltrexone surprisingly produced a potent analgesic effect, similar to that of a partial agonist in wild-type mice. nih.gov Crucially, this analgesic effect was not accompanied by the development of tolerance. nih.gov This research suggests that the lack of tolerance development with naltrexone in these KI mice is due to its simultaneous activation of the mutant μ-opioid receptors and blockade of δ-opioid receptors. nih.gov This model provides strong evidence for the role of specific receptor interactions in the development of opioid tolerance.
Advanced Neuroimaging Techniques
Advanced neuroimaging techniques have become indispensable tools for elucidating the pharmacodynamics of Naltrexone Hydrochloride (Naltrexone HCl) within the central nervous system. These non-invasive methods allow for the direct and indirect assessment of the drug's interaction with its target receptors and its subsequent effects on brain function.
Positron Emission Tomography (PET) for Quantitative Receptor Occupancy Mapping
Positron Emission Tomography (PET) is a powerful imaging modality that enables the quantitative in vivo measurement of receptor occupancy by drugs like naltrexone. This is achieved by using radiolabeled ligands that bind to specific receptors. By comparing the binding potential of the radioligand before and after the administration of naltrexone, researchers can determine the percentage of receptors blocked by the drug.
Studies have utilized PET to investigate the occupancy of naltrexone at both mu (µ) and kappa (κ) opioid receptors. For instance, research using the κ-opioid receptor (KOR) selective radioligand [¹¹C]-LY2795050 has demonstrated high KOR occupancy by naltrexone. nih.gov One study found that a week of 100 mg daily oral naltrexone resulted in 92.4 ± 1.3% occupancy of KORs. nih.gov Simulations have indicated that a 50 mg oral dose of naltrexone is sufficient to produce over 90% occupancy of mu-opioid receptors (MOR) and approximately 78-100% blockade of KORs. researchgate.net
Another radioligand, [11C]carfentanil (CFN), which is selective for the mu-opioid receptor, has also been employed in PET studies to assess naltrexone's effects. nih.gov These studies are crucial for understanding the dose-dependent relationship of naltrexone with its target receptors and how this relates to its clinical efficacy. nih.gov The differential affinity of naltrexone for mu and kappa receptors, and the resulting occupancy at different doses, is a key area of investigation. nih.gov
| Receptor | Radioligand | Naltrexone Dose | Receptor Occupancy (%) | Reference |
|---|---|---|---|---|
| Kappa Opioid Receptor (KOR) | [¹¹C]-LY2795050 | 100 mg daily for 1 week | 92.4 ± 1.3 | nih.gov |
| Mu Opioid Receptor (MOR) | Simulated | 50 mg (oral) | >90 | researchgate.net |
| Kappa Opioid Receptor (KOR) | Simulated | 50 mg (oral) | 78-100 | researchgate.net |
Functional Magnetic Resonance Imaging (fMRI) for Neural Correlates of Pharmacological Action
Functional Magnetic Resonance Imaging (fMRI) is a neuroimaging technique that measures brain activity by detecting changes in blood flow. It is used to investigate the neural correlates of naltrexone's pharmacological action, particularly its ability to modulate brain responses to drug-related cues.
Studies have shown that naltrexone can attenuate hyperreactivity of the mesolimbic reward system, a key neural circuit in addiction. nih.gov Research using fMRI in conjunction with cue-induced craving paradigms has identified specific brain regions where naltrexone exerts its effects. For example, naltrexone treatment has been associated with reduced activation in the ventral striatum (VS) in response to alcohol cues. nih.gov Other brain regions implicated in the therapeutic action of naltrexone include the medial prefrontal cortex (mPFC), orbitofrontal cortex (OFC), and anterior cingulate cortex (ACC). nih.gov
These fMRI studies provide valuable insights into the mechanisms by which naltrexone reduces craving and relapse risk. By identifying the specific neural circuits modulated by the drug, researchers can better understand its therapeutic effects and potentially predict treatment outcomes. nih.govnih.gov
Analytical Chemistry Methods for Quantitative Determination
Accurate and sensitive analytical methods are essential for the quantitative determination of naltrexone and its metabolites in biological matrices and pharmaceutical formulations. Various chromatographic and spectrometric techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of naltrexone. Several HPLC methods with different detection systems have been developed.
HPLC with UV Detection (HPLC-UV): This is a widely used method for the quantification of naltrexone in pharmaceutical formulations and biological samples. nih.govdergipark.org.tr A common approach involves reversed-phase chromatography with a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is typically performed at a wavelength around 204 nm or 220 nm. nih.gov These methods have been validated for linearity, accuracy, and precision. ijcpa.in
HPLC with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, especially in complex biological matrices like plasma, HPLC is often coupled with mass spectrometry. nih.govnih.gov LC-MS/MS methods, often utilizing electrospray ionization (ESI), allow for the simultaneous determination of naltrexone and its major metabolite, 6-beta-naltrexol (B10792496). nih.govoup.com These methods offer low limits of quantification, often in the sub-nanogram per milliliter range. nih.govresearchgate.net
| Method | Matrix | Linearity Range (ng/mL) | Limit of Quantification (ng/mL) | Reference |
|---|---|---|---|---|
| HPLC-UV | Serum | Not specified | 5.0 (Naltrexone), 1.0 (6-β-naltrexol) | nih.gov |
| RP-HPLC | Bulk drug/Formulations | 12-36 µg/mL | Not specified | |
| Micellar HPLC | Pharmaceuticals/Human Urine | 500-15000 (Naltrexone) | 300 (Naltrexone) | nih.gov |
| LC-MS/MS | Human, Rat, Rabbit Plasma | 0.1-100 | 0.1 | nih.govresearchgate.net |
Gas Chromatography (GC) and its Variants
Gas Chromatography (GC) provides another robust platform for the quantification of naltrexone and its metabolites. Due to the low volatility of naltrexone, derivatization is typically required prior to analysis.
GC with Flame Ionization Detection (GC-FID): This method has been used for the quantitative determination of naltrexone and its metabolites in urine. nih.govnih.gov Derivatization with agents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) is performed to increase the volatility and thermal stability of the analytes. nih.gov
GC with Electron Capture Detection (GC-ECD): For higher sensitivity, especially for low concentrations in serum and saliva, GC-ECD is employed. nih.gov This method involves the formation of pentafluoro derivatives of naltrexone and its metabolites, which are highly responsive to the electron capture detector. nih.gov
GC with Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): The coupling of GC with MS offers high specificity and is a confirmatory method for the presence and quantity of naltrexone. medcentral.com GC-MS methods have been developed and compared with LC-MS/MS methods for the analysis of naltrexone and 6-beta-naltrexol in plasma. nih.govoup.com
| Method | Detector | Matrix | Detectable Concentration | Reference |
|---|---|---|---|---|
| Gas Liquid Chromatography | Flame Ionization Detection (FID) | Urine | Sufficient for urine levels | nih.gov |
| Gas Liquid Chromatography | Electron Capture Detection (ECD) | Serum, Red Blood Cells, Saliva | Thousand times lower than FID | nih.gov |
| Gas Chromatography | Not specified | Urine | As little as 0.02 µg/ml | nih.gov |
Standalone Mass Spectrometry and Tandem Mass Spectrometry Techniques
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful analytical tools that provide high sensitivity and specificity for the quantification of naltrexone and its metabolites.
Tandem Mass Spectrometry (MS/MS): This technique is most often coupled with a chromatographic separation method like HPLC or GC. nih.govnih.govoup.com In LC-MS/MS, electrospray ionization (ESI) is a common ionization source. nih.govoup.com The process involves the selection of a precursor ion (the protonated molecule of naltrexone or its metabolite), followed by collision-induced dissociation (CID) to generate specific product ions. nih.govresearchgate.net The monitoring of these specific precursor-to-product ion transitions provides excellent selectivity and reduces matrix interference. researchgate.net
These advanced analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of naltrexone hydrochloride. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the specific research or clinical question being addressed.
| Technique | Ionization Mode | Key Features | Application | Reference |
|---|---|---|---|---|
| LC-MS/MS | Positive Ion Electrospray (ESI) | Collision-induced dissociation of protonated molecular ions. | Analysis of naltrexone and 6-beta-naltrexol in plasma. | nih.govresearchgate.net |
| GC-MS | Not specified | Compared with LC-MS/MS for plasma analysis. | Confirmatory analysis of naltrexone. | nih.govoup.com |
Potentiometric Sensors and Ion-Selective Electrodes
The development of potentiometric sensors and ion-selective electrodes (ISEs) offers a direct, rapid, and cost-effective approach for the determination of Naltrexone Hydrochloride (NAL-HCl). These sensors are particularly advantageous as they can often be used for analysis in biological fluids like urine and plasma without requiring complex sample pretreatment or extraction steps. jfda-online.comjfda-online.com
Research has focused on fabricating novel ISEs typically based on a polyvinyl chloride (PVC) matrix. jfda-online.comelectrochemsci.org A common strategy involves the in-situ formation of an electroactive ion-pair complex. For instance, a stable, water-insoluble complex can be formed between the cationic naltrexone molecule and an ion-pairing agent like sodium tetraphenylborate (B1193919) (NaTPB). jfda-online.comelectrochemsci.org This complex is incorporated into a plasticized PVC membrane, which is then coated onto a graphite (B72142) or Ag/AgCl electrode. electrochemsci.orgfda.gov.tw The resulting sensor exhibits a potentiometric response to the concentration of naltrexone ions in a sample solution.
The performance of these sensors is influenced by the composition of the membrane, including the type of plasticizer used (e.g., dibutyl phthalate, nitrobenzene) and the presence of any additives. electrochemsci.org Studies have demonstrated that these sensors show a reproducible, fast, and linear sub-Nernstian response across a specific concentration range. jfda-online.comjfda-online.com For example, one such sensor showed a linear response from 1 × 10⁻⁵ M to 1 × 10⁻³ M with a limit of detection of 5 × 10⁻⁶ M. jfda-online.comjfda-online.com The response time for these electrodes is typically very fast, often less than 10 seconds, allowing for rapid analysis. nih.gov
The operational pH range is a critical parameter; a stable potential response for a naltrexone ISE has been observed over a pH range of 2.0 to 8.0. electrochemsci.orgnih.gov The lifetime of these sensors can extend for several weeks, with one study reporting a stable sensor lifetime of about 40 days. jfda-online.com The primary advantage of this methodology is its successful application in determining naltrexone content in pharmaceutical capsules and for direct measurement in spiked urine and plasma samples, demonstrating good recovery and precision. jfda-online.comfda.gov.tw
Table 1: Performance Characteristics of this compound Ion-Selective Electrodes
| Sensor Composition | Linear Range (M) | Limit of Detection (M) | pH Range | Application | Reference |
|---|---|---|---|---|---|
| Naltrexone-TPB in PVC membrane | 1×10⁻⁵ to 1×10⁻² | - | 2.0 - 8.0 | Pharmaceutical formulations, urine | electrochemsci.org |
| Naltrexone-TPB (in-situ) in PVC membrane | 1×10⁻⁵ to 1×10⁻³ | 5×10⁻⁶ | 3.0 - 8.0 | Pharmaceutical capsules, urine, plasma | jfda-online.comjfda-online.com |
| NTX-TPB-CuO/Al₂O₃ nanocomposite in PVC membrane | 1.0×10⁻⁹ to 1.0×10⁻² | 5.0×10⁻⁶ | - | Commercial formulations | researchgate.net |
Thin Layer Chromatography (TLC) in Analytical Research
Thin Layer Chromatography (TLC) serves as a fundamental analytical tool for the qualitative and quantitative analysis of naltrexone and its metabolites in biological fluids. nih.gov Research has detailed analytical procedures involving the use of radiolabeled naltrexone combined with TLC to trace the drug and its metabolic products. nih.gov
This approach has been instrumental in identifying key metabolites in biological samples. Using TLC procedures, researchers successfully identified naltrexone, its major metabolite 6-beta-naltrexol, and 2-hydroxy-3-O-methyl-6-beta-naltrexol. nih.gov The method's utility was confirmed through complementary analysis with combined gas chromatography-mass spectrometry (GC-MS), which verified the presence of these compounds. nih.gov In one study, TLC analysis indicated the presence of another potential metabolite, 3-O-methyl-6-beta-naltrexol, although its presence could not be confirmed by the accompanying GC-MS method at the time. nih.gov This highlights TLC's role as a valuable screening and separation technique in the metabolic profiling of this compound.
Optimization of Sample Preparation and Analysis of Matrix Effects in Biological Fluids (e.g., Urine, Plasma, Serum)
The choice of sample preparation is a critical step that impacts the accuracy, sensitivity, and throughput of naltrexone analysis in biological matrices such as urine, plasma, and serum. Methodologies vary significantly depending on the analytical instrument used.
A significant advantage of modern electrochemical methods, such as ion-selective electrodes and voltammetry, is the minimal sample preparation required. Several studies emphasize that these techniques allow for the direct determination of naltrexone in biological fluids without the need for prior extraction or derivatization steps. jfda-online.comfda.gov.twnih.gov For analysis with an ISE, samples of plasma and urine were simply fortified, vortexed for one minute, and then diluted to fall within the calibration range. jfda-online.com This circumvents potential analyte loss during multi-step extraction procedures and significantly reduces analysis time.
In contrast, chromatographic methods often necessitate more extensive sample cleanup to remove interfering matrix components.
Liquid-Liquid Extraction (LLE): An established HPLC method for analyzing naltrexone and 6-β-naltrexol in serum involved LLE with butyl acetate (B1210297) from a basic solution (pH 9), followed by a back-extraction into perchloric acid before chromatographic injection. researchgate.net
Ultrafiltration: A rapid sample preparation protocol for HPLC analysis of naltrexone in serum uses ultrafiltration to separate the drug from high-molecular-weight components like proteins. nih.gov This method is noted for being accurate, precise, and considerably faster than extraction-based techniques. nih.gov
Dilute-and-Shoot: For high-throughput analysis of urine samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS), a "dilute-and-shoot" method has been developed. chromatographyonline.com This involves diluting the urine specimen, performing enzymatic hydrolysis to cleave conjugated metabolites, and then directly injecting the sample after centrifugation. chromatographyonline.com This approach is optimized for speed and sensitivity in a clinical monitoring environment. chromatographyonline.com
The analysis of matrix effects is crucial for ensuring method reliability. The complex composition of biological fluids can suppress or enhance the analytical signal, leading to inaccurate quantification. The direct measurement techniques (potentiometry and voltammetry) have been reported to be free from interferences from endogenous substances found in plasma and urine. nih.govresearchgate.net For the highly sensitive LC-MS/MS methods, matrix effects are carefully evaluated during validation. The use of a stable isotope-labeled internal standard, such as naltrexone-D3, is a common and effective strategy to compensate for any matrix-induced variations in signal intensity during the analysis of urine and plasma. chromatographyonline.com
Pharmacogenomic Research: Focus on Opioid Receptor Polymorphisms and Mechanistic Associations
Pharmacogenomic research into naltrexone aims to identify genetic variations that predict individual responses to the medication. This research has largely centered on polymorphisms within the genes encoding opioid receptors, particularly the mu-opioid receptor (MOR).
The most extensively studied genetic variant is the A118G single nucleotide polymorphism (SNP), designated rs1799971, in the mu-opioid receptor gene (OPRM1). oup.comnih.gov This SNP results in an asparagine-to-aspartate amino acid substitution at position 40 (Asn40Asp) in the extracellular domain of the receptor. oup.com The mechanistic hypothesis is that this structural change may alter receptor function. For example, the G-allele variant (Asp40) has been shown to bind beta-endorphin (B3029290), an endogenous opioid, with significantly higher affinity than the A-allele variant. researchgate.net
The clinical implication of the A118G polymorphism on naltrexone efficacy has been a subject of considerable research, yielding mixed results.
Positive Association: Several studies, including meta-analyses, have suggested a significant pharmacogenetic effect. oup.comnih.govuconn.edu In these studies, individuals carrying at least one copy of the G-allele (Asp40) showed a better response to naltrexone, with lower relapse rates and a longer time to return to heavy drinking compared to individuals homozygous for the A-allele. oup.comnih.gov
Mixed or Null Findings: Conversely, other studies, including a randomized trial focusing on individuals of East Asian descent and another prospective trial, did not find a significant interaction between the OPRM1 genotype and naltrexone treatment outcomes. nih.govnih.gov These conflicting results highlight the complexity of the pharmacogenetic effect, which may be influenced by ethnicity, the specific clinical outcomes measured, and interactions with other genetic and environmental factors. oup.comnih.gov
Table 3: Selected Studies on the OPRM1 A118G (rs1799971) Polymorphism and Naltrexone Response
| Study Type | Population | Key Finding | Reference |
|---|---|---|---|
| Meta-analysis | Alcohol Dependent Patients | Naltrexone-treated G-allele carriers had significantly lower relapse rates than A-allele homozygotes. | nih.gov |
| Meta-analysis of 3 clinical trials | Alcohol Dependent Patients | The 118G allele was strongly associated with the therapeutic effect of naltrexone. | oup.com |
| Randomized Trial | Problem Drinking MSM of European Ancestry | Naltrexone-treated subjects with the 118G allele had a significantly greater percentage of non-hazardous drinking days. | uconn.edu |
| Randomized Trial | Individuals of East Asian Descent | No support was found for interactive pharmacogenetic effects of the OPRM1 Asn40Asp SNP and naltrexone. | nih.gov |
| Randomized Clinical Trial | Individuals with Alcohol Use Disorders | OPRM1 genotype did not significantly moderate the effects of naltrexone on drinking or brain activation. | nih.gov |
Research is expanding beyond the OPRM1 gene. Naltrexone also binds, albeit with lower affinity, to kappa-opioid receptors (KOR) and delta-opioid receptors (DOR). ucla.edu This has prompted exploratory studies into polymorphisms in the genes encoding these receptors (OPRK1 and OPRD1). An exploratory laboratory trial found that SNPs in both OPRK1 (rs997917) and OPRD1 (rs4654327) appeared to moderate naltrexone's effects on alcohol-induced sedation and stimulation, respectively. ucla.edu
Furthermore, the mechanism of action is likely more complex than the influence of a single gene. The brain's reward pathways involve intricate cross-talk between the opioid and dopamine (B1211576) systems. Recent research suggests that the response to naltrexone may be predicted by interactions between opioid receptor genotypes and polymorphisms in dopamine-related genes, such as the dopamine transporter (DAT1) and catechol-O-methyltransferase (COMT). nih.gov This suggests that a polygenic approach, considering multiple interacting genetic factors, will be necessary to fully elucidate the pharmacogenomics of naltrexone. oup.comnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| Naltrexone Hydrochloride | NAL-HCl, Naltrexone |
| Sodium Tetraphenylborate | NaTPB |
| Polyvinyl Chloride | PVC |
| Dibutyl Phthalate | DBP |
| Nitrobenzene | NB |
| Cerium(IV) Sulfate | Ce(IV) |
| Cerium(III) | Ce(III) |
| 6-beta-naltrexol | 6-β-naltrexol, Naltrexol |
| 2-hydroxy-3-O-methyl-6-beta-naltrexol | |
| 3-O-methyl-6-beta-naltrexol | |
| Butyl Acetate | |
| Perchloric Acid | |
| Beta-endorphin | |
| Dopamine | |
| Naltrexone-D3 | |
| Zonisamide | |
| Naloxone (B1662785) | |
| Oxymorphone | |
| Morphine |
Theoretical and Conceptual Frameworks Governing Naltrexone Hydrochloride Action
Theoretical Underpinnings of Endogenous Opioid System Involvement in Physiological Regulation
The endogenous opioid system comprises a network of peptides (such as endorphins, enkephalins, and dynorphins) and their corresponding receptors (mu, delta, kappa, and nociceptin/orphanin FQ receptors) distributed throughout the central and peripheral nervous systems. news-medical.netnih.govfrontiersin.orgfrontiersin.org This system is fundamental in regulating a wide array of physiological processes, including pain perception, mood, reward, stress responses, and autonomic control. news-medical.netnih.govfrontiersin.orgfrontiersin.org β-endorphin, for instance, primarily binds to mu-opioid receptors (MORs) and is involved in pain relief, as well as behaviors related to survival like appetite and reproduction. news-medical.net Enkephalins primarily target delta-opioid receptors (DORs) and MORs, while dynorphins predominantly bind to kappa-opioid receptors (KORs). news-medical.netnih.gov These endogenous opioids play a crucial role in maintaining homeostasis, and their dysregulation is implicated in various conditions, including pain and addiction. frontiersin.orgfrontiersin.org Naltrexone-HCl, as an antagonist, competitively binds to these opioid receptors, primarily the MORs, but also to KORs and DORs to a lesser extent, thereby blocking the effects of both exogenous and endogenous opioids. wikipedia.orgnih.govnih.govdrugbank.compatsnap.com
Application of Extinction Theory in Pharmacological Interventions
Extinction theory, particularly as applied to addiction, posits that learned associations between drug cues and drug-seeking behaviors can be weakened or eliminated through repeated exposure to the cues without the drug. nih.govhealthline.combetterhelp.comsimplypsychology.org In the context of pharmacological interventions, opioid antagonists like this compound can play a role in this process. By blocking the rewarding effects of opioids, this compound can reduce the reinforcement associated with drug-related cues, potentially facilitating the extinction of these learned associations. wikipedia.orgpatsnap.comdroracle.ai This application is crucial in addiction treatment, where the goal is to decouple the drug from the associated environmental cues and internal states that trigger relapse. While not directly a component of extinction learning itself, this compound's action supports the behavioral modification aspect of treatment, making extinction learning more achievable.
Opponent Process Mechanisms in Neuropharmacology
Opponent process theory, originally proposed by Solomon and Corbit, suggests that emotional and motivational states are regulated by two opposing processes: an "a-process" that is triggered by a stimulus and a "b-process" that is the opponent or compensatory response. nih.govhealthline.combetterhelp.comsimplypsychology.orgwikipedia.org With repeated exposure to a stimulus, the primary process (a-process) may weaken, while the opponent process (b-process) strengthens. nih.govbetterhelp.comwikipedia.org In neuropharmacology, particularly concerning addiction, this theory helps explain tolerance and withdrawal. For instance, initial opioid use might trigger a euphoric "a-process," followed by a dysphoric "b-process" when the drug wears off. nih.govwikipedia.org With chronic use, the b-process becomes more pronounced, leading to withdrawal symptoms. This compound's role here is multifaceted; by blocking opioid receptors, it prevents the initial euphoric "a-process" from exogenous opioids. Furthermore, the hypothesized "opioid rebound" effect, where the body upregulates endogenous opioid systems in response to this compound's blockade, could be seen as a complex interaction within this opponent process framework, potentially influencing the balance between hedonic and aversive states. tarsusmedicaleducation.comnih.gov
Consideration of Hormetic Mechanisms and Dose-Dependent Pharmacological Effects
Hormesis describes a phenomenon where a substance exhibits a biphasic dose-response relationship, meaning it can have stimulatory or beneficial effects at low doses and inhibitory or toxic effects at high doses, or vice versa. nih.govmdpi.combmj.comnormanmarcuspaininstitute.comdrgraceni.comaafp.organnualreviews.orgthescipub.com this compound is increasingly recognized as a hormetic drug. nih.govmdpi.comnormanmarcuspaininstitute.comdrgraceni.comaafp.org At higher, standard doses (e.g., 50-100 mg), it acts as a potent opioid receptor antagonist, blocking the effects of exogenous opioids. wikipedia.orgnih.govnih.govdrugbank.com However, at lower doses (Low-Dose Naltrexone (B1662487), LDN, typically 1-5 mg), this compound appears to exert different, often paradoxical, effects. tarsusmedicaleducation.comnih.govnih.govmdpi.combmj.comdrgraceni.comaafp.orgmoregooddays.com These lower doses are thought to cause a transient blockade of opioid receptors, leading to a compensatory upregulation of endogenous opioid production and receptor density, often referred to as the "opioid rebound" effect. tarsusmedicaleducation.comnih.govmbpain.com.au This hormetic principle is crucial for understanding LDN's proposed anti-inflammatory and analgesic effects, which are distinct from its high-dose antagonist action. nih.govmdpi.combmj.comdrgraceni.comaafp.org
Hypothesized Up-regulation of the Endogenous Opioid System (specifically for Low-Dose Naltrexone)
A prominent hypothesis regarding the mechanism of Low-Dose Naltrexone (LDN) centers on its ability to induce an up-regulation of the endogenous opioid system. tarsusmedicaleducation.comnih.govnih.govaafp.orgmbpain.com.aufrontiersin.org The theory suggests that the transient, partial blockade of opioid receptors by low doses of this compound prompts the body to compensate by increasing the synthesis and release of endogenous opioids, such as β-endorphins and enkephalins. tarsusmedicaleducation.comnih.govnih.govmbpain.com.aufrontiersin.org This compensatory response is also hypothesized to involve an increase in the number or sensitivity of opioid receptors. tarsusmedicaleducation.comnih.gov This "opioid rebound" effect is believed to enhance the body's natural pain-modulating and immune-regulating capacities. tarsusmedicaleducation.comnih.govnih.govmbpain.com.aufrontiersin.org For example, studies suggest that LDN may restore endogenous opioid tone, leading to improved pain tolerance in conditions like fibromyalgia and opioid-induced hyperalgesia. frontiersin.orgracgp.org.au Furthermore, research indicates that LDN might also modulate Toll-like receptor 4 (TLR4) on immune cells, contributing to anti-inflammatory effects, which may be independent of or complementary to its effects on the endogenous opioid system. tarsusmedicaleducation.comnih.govnih.govbmj.comdrgraceni.comracgp.org.au
Future Directions and Emerging Research Avenues for Naltrexone Hydrochloride
Further Elucidation of Presently Ununderstood Pharmacological Mechanisms
While naltrexone (B1662487) hydrochloride's primary action as an opioid receptor antagonist is well-documented, its effects at lower doses (Low-Dose Naltrexone or LDN) suggest mechanisms that are not fully understood. Research indicates that LDN may operate as a novel anti-inflammatory agent, potentially by modulating microglial cells in the central nervous system, independent of its opioid receptor activity nih.govnih.govresearchgate.net. Studies suggest that LDN might act as a Toll-like receptor 4 (TLR4) antagonist, thereby reducing neuroinflammation nih.govresearchgate.netdroracle.aifrontiersin.org. Furthermore, LDN is proposed to upregulate endogenous opioid signaling through transient opioid receptor blockade, a mechanism that may contribute to its observed therapeutic effects researchgate.netdroracle.ai. The precise interplay between these proposed mechanisms and their contribution to clinical outcomes remains an active area of investigation.
Discovery and Characterization of Novel Molecular Targets
Beyond its known interactions with mu, kappa, and delta opioid receptors, naltrexone hydrochloride is being investigated for its engagement with other molecular targets. Emerging research highlights its antagonism of the opioid growth factor receptor (OGFr) frontiersin.orgmdpi.com. Signaling through OGFr is implicated in cell survival, proliferation, and invasion, particularly in cancer cells, suggesting a potential role for naltrexone in oncology mdpi.com. Additionally, naltrexone's interaction with Toll-like receptor 4 (TLR4) on macrophages and microglia is a significant area of focus, linking it to immunomodulatory and anti-inflammatory effects nih.govresearchgate.netdroracle.aifrontiersin.org. Future research aims to comprehensively map naltrexone's target profile, uncovering new pathways and receptors that may mediate its diverse pharmacological actions.
Development of Next-Generation Highly Selective Opioid Receptor Ligands
Understanding the structure-activity relationships (SAR) of naltrexone hydrochloride serves as a foundation for designing next-generation opioid receptor ligands. Research into naltrexone derivatives has explored modifications to enhance selectivity for specific opioid receptor subtypes or to alter its functional profile (e.g., partial agonism versus antagonism) nih.govresearchgate.netnih.gov. The goal is to develop compounds with improved therapeutic indices, potentially offering more targeted effects with fewer off-target interactions. For instance, studies are investigating naltrexone derivatives that exhibit altered selectivity for mu (MOR) and kappa (KOR) opioid receptors, aiming to fine-tune their pharmacological properties for specific clinical applications nih.govresearchgate.netnih.gov.
Advanced Neuropharmacological Investigations into Naltrexone-HCl's Actions
Advanced neuropharmacological studies are crucial for unraveling the complex effects of naltrexone hydrochloride on the central nervous system. Research is exploring its impact on neuroinflammation, neuroplasticity, and specific neural circuits involved in reward, mood, and pain nih.govnih.govwikipedia.orgbarrcenter.com. For example, investigations into LDN's ability to modulate microglial activation and its immunometabolic effects provide insights into its potential for treating neuroinflammatory diseases nih.govresearchgate.net. Furthermore, studies utilizing neuroimaging techniques and advanced behavioral models are being employed to elucidate how naltrexone influences brain function, neurotransmitter systems, and endogenous opioid signaling in both health and disease states wikipedia.orgnih.govnih.gov. The neuroprotective actions observed through microglial inhibition are also a key area of investigation nih.gov.
Integration of Multi-omics Approaches (e.g., Genomics, Proteomics, Metabolomics) in Naltrexone Research
The integration of multi-omics approaches is poised to revolutionize our understanding of naltrexone hydrochloride's mechanisms of action and individual variability in response. Genomics can identify genetic factors influencing naltrexone efficacy or metabolism, paving the way for personalized treatment strategies nih.govucla.edu. Proteomics and metabolomics can provide a systems-level view of how naltrexone affects cellular pathways, protein expression, and metabolic profiles nih.govnih.govselleckchem.compharmacytimes.comresearchgate.netnih.gov. For instance, studies are using multi-omics to investigate molecular mechanisms underlying alcohol craving and to identify biomarkers for treatment response nih.govselleckchem.compharmacytimes.com. By combining these high-throughput data types, researchers aim to build a comprehensive picture of naltrexone's impact on biological systems, leading to the discovery of novel therapeutic targets and the development of more effective treatment regimens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
